Ferric hydroxide
Description
Structure
2D Structure
Properties
IUPAC Name |
iron;trihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Fe.3H2O/h;3*1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLTRNWIFKITPIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.[Fe] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
FeH6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5051652 | |
| Record name | Ferric hydroxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5051652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Water or Solvent Wet Solid, Red to brown solid; Practically insoluble in water; [Merck Index] Red-brown crystals; [Sigma-Aldrich MSDS] | |
| Record name | Iron hydroxide (Fe(OH)3) | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ferric hydroxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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CAS No. |
1309-33-7 | |
| Record name | Ferric hydroxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001309337 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iron hydroxide (Fe(OH)3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ferric hydroxide | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID5051652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diiron trioxide hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.788 | |
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Synthetic Methodologies for Ferric Hydroxide
Controlled Chemical Precipitation Techniques
Chemical precipitation is a widely employed method for the synthesis of ferric hydroxide (B78521). This approach involves the controlled precipitation of ferric hydroxide from a solution containing ferric ions, typically by adjusting the pH. The characteristics of the resulting this compound can be tailored by carefully controlling parameters such as reactant concentrations, temperature, and the rate of addition of the precipitating agent.
Hydrolysis-Based Synthesis of this compound Sols
This compound sols, which are colloidal suspensions of this compound particles, can be prepared through the hydrolysis of a ferric chloride (FeCl₃) solution. vedantu.combyjus.comtestbook.com This process typically involves adding a ferric chloride solution dropwise to boiling distilled water. vedantu.combyjus.com The hydrolysis of ferric chloride results in the formation of insoluble this compound particles, which then aggregate to form particles of colloidal dimensions. vedantu.comolabs.edu.invedantu.com The reaction can be represented as:
FeCl₃ + 3H₂O → Fe(OH)₃ + 3HCl vedantu.combyjus.com
The resulting sol is typically a deep red or brown color. byjus.comtestbook.com The stability of the this compound sol is influenced by the presence of hydrochloric acid (HCl) produced during the reaction, which can destabilize the colloid. vedantu.combyjus.com Therefore, removal of this acid, often through dialysis, is a crucial step to ensure the stability of the sol. vedantu.combyjus.com The particles in the sol preferentially adsorb Fe³⁺ ions from the solution, giving them a positive charge which also contributes to the stability of the colloid. vedantu.comolabs.edu.invedantu.com
Key Parameters in Hydrolysis-Based Synthesis:
| Parameter | Description | Impact on Product |
| Temperature | The reaction is typically carried out in boiling distilled water. vedantu.combyjus.com | Higher temperatures accelerate the hydrolysis reaction. |
| Reactant Concentration | A common concentration for the ferric chloride solution is 2%. byjus.comtestbook.com | Affects the size and concentration of the resulting sol particles. |
| Rate of Addition | The ferric chloride solution is added drop by drop. byjus.comtestbook.com | A slow addition rate helps in controlling the particle size and preventing rapid, uncontrolled precipitation. |
| Purity of Water | Distilled water is used to minimize impurities that can affect sol stability. byjus.comtestbook.com | Impurities can act as nucleation sites and lead to aggregation. |
Industrial-Scale Precipitation and Granulation of this compound
On an industrial scale, this compound is often produced via precipitation and subsequently granulated to enhance its handling and application properties, particularly for use as an adsorbent. nih.goviwaponline.comresearchgate.net A common industrial process involves precipitating this compound from a solution, followed by a granulation step. nih.goviwaponline.comresearchgate.net
In one demonstrated method, this compound powder was produced by precipitation and then granulated using a drum granulation method. nih.goviwaponline.comresearchgate.net A binder, such as cross-linked poly(vinyl alcohol), is used to form stable granules. nih.goviwaponline.comresearchgate.net The ratio of the binder to the this compound powder is a critical parameter that influences the properties of the final granular product, such as its adsorption capacity and stability. nih.goviwaponline.comresearchgate.net For instance, an optimal binder-to-powder ratio of 0.6 was identified for producing a granular adsorbent with high phosphate (B84403) adsorption capacity. nih.goviwaponline.comresearchgate.net
The granulated this compound can then be used in applications like water treatment for the removal of contaminants. nih.goviwaponline.comresearchgate.net The granulation process can affect the material's properties; for example, the adsorption capacity of granular this compound was found to be somewhat lower than that of the original powder form, though still significant. nih.goviwaponline.com
Comparison of Powder vs. Granular this compound: nih.goviwaponline.com
| Property | Powder this compound | Granular this compound |
| Phosphate Adsorption Capacity | 74.07 mg g⁻¹ | 56.18 mg g⁻¹ |
| BET Surface Area | ~220.7 m² g⁻¹ | 177.0 m² g⁻¹ |
Selective Recovery of this compound from Complex Solutions
This compound can be selectively recovered from complex industrial solutions, such as acid mine water or metal finishing wastewaters, which often contain a mixture of different metal ions. mdpi.comresearchgate.netgoogle.com This selective recovery is typically achieved by carefully controlling the pH of the solution. mdpi.comresearchgate.netrsc.org
One approach involves adjusting the pH to a level where this compound precipitates while other metal hydroxides remain in solution. For example, by adjusting the pH to around 3.5, this compound can be selectively precipitated from solutions containing other metals. mdpi.comresearchgate.net In a process for treating iron-rich acid mine water, calcium carbonate was used to neutralize the solution and selectively precipitate this compound. mdpi.comresearchgate.net To prevent the co-precipitation of gypsum (calcium sulfate), a scale inhibitor can be used. mdpi.comresearchgate.net
Another strategy involves oxidizing ferrous hydroxide [Fe(OH)₂] to this compound [Fe(OH)₃] and then adjusting the pH to precipitate the this compound while keeping other non-ferrous metals in solution. google.com This method is applicable to the recovery of metals from sludges generated in metal finishing industries. google.com The recovered this compound can potentially be processed into valuable products like pigments. mdpi.comresearchgate.net
Advanced and Green Synthesis Routes
In addition to traditional precipitation methods, advanced and more environmentally sustainable "green" synthesis routes for producing this compound and related iron oxyhydroxide nanoparticles are being developed. These methods often utilize biological systems or novel chemical techniques to create nanoparticles with controlled sizes and properties.
Biogenic Synthesis of Iron Oxyhydroxide Nanoparticles via Microalgae Secretions
A green synthesis approach involves using secretions from microalgae, such as Chlorella vulgaris, to control the formation of iron oxyhydroxide (FeOOH) nanoparticles. researchgate.net In this method, the synthesis is carried out at room temperature, which is more energy-efficient compared to methods requiring high temperatures and pressures. researchgate.net The secretory compounds from the microalgae act as controlling agents in the reaction, leading to the formation of uniform, spherical goethite (α-FeO(OH)) nanoparticles with a narrow size distribution, typically ranging from 8 to 17 nm. researchgate.net
The use of microalgal extracts from species like Spirulina platensis and Chlorella pyrenoidosa has also been explored for the synthesis of iron oxide nanoparticles without the need for external chemical reducing or capping agents. scialert.net The bioactive compounds present in the algae, such as polysaccharides, are believed to be responsible for the reduction of the iron salt and the stabilization of the resulting nanoparticles. mdpi.com This biogenic approach offers a sustainable and cost-effective alternative for nanoparticle production. scialert.netmdpi.com
Microemulsion-Mediated Synthesis of Iron Oxide-Hydroxide Nanoparticles
The microemulsion method is an advanced technique for synthesizing iron oxide-hydroxide nanoparticles with well-defined sizes and properties. ajol.inforesearchgate.netajol.info This method utilizes a water-in-oil microemulsion, which consists of nanosized water droplets dispersed within a continuous oil phase, stabilized by a surfactant. ajol.infonih.gov These water droplets act as nanoreactors, confining the reaction and controlling the nucleation and growth of the nanoparticles. nih.gov
In a typical synthesis, a microemulsion containing the iron precursor (e.g., FeCl₃) is prepared. ajol.info A precipitating agent, such as ammonia (B1221849) solution or tetrabutylammonium (B224687) hydroxide, is then introduced to initiate the formation of iron oxide-hydroxide nanoparticles within the water droplets. ajol.inforesearchgate.net The size of the resulting nanoparticles can be controlled by adjusting parameters like the water-to-surfactant ratio and the concentration of the reactants. researchgate.netnih.gov This method has been used to produce 2-line ferrihydrite-like structures with particle sizes in the range of 5-10 nm. ajol.info The synthesized nanoparticles often exhibit high surface areas. researchgate.net
Co-precipitation Methods for Supported this compound Catalysts
Co-precipitation is a widely utilized method for synthesizing highly effective supported this compound catalysts. This technique involves the simultaneous precipitation of the active catalytic species and the support precursor from a solution mixture. The key advantage of this method is the potential for high dispersion of the active metal on the support, which can lead to enhanced catalytic activity. ionike.com
The process typically involves preparing an aqueous solution containing the precursor salts of both the support (iron) and the active metal (e.g., gold, palladium). This mixture is then added to a solution that induces precipitation, often a basic solution like sodium carbonate, while maintaining a specific pH. ionike.comd-nb.info Following precipitation, the solid is aged, filtered, washed thoroughly to remove any remaining ions, and then dried, often at low temperatures without calcination, to preserve the hydroxide form and the small particle size of the catalyst. ionike.comionike.com
Research has demonstrated the effectiveness of this method for various catalytic applications, particularly for carbon monoxide (CO) oxidation. For instance, a palladium (Pd) catalyst supported on this compound, prepared via co-precipitation, showed exceptionally high activity for CO oxidation even at temperatures as low as -15 °C. ionike.com Similarly, gold (Au) catalysts supported on this compound, also prepared by co-precipitation at room temperature, have proven to be highly effective for the selective oxidation of CO, even in the presence of hydrogen. rsc.org The high activity is often attributed to the large amount of hydroxyl groups on the support surface, which may play a crucial role in the adsorption and activation of oxygen. ionike.com
Table 1: Research Findings on Co-precipitation of Supported this compound Catalysts
| Active Metal | Preparation Details | Key Findings | Application | Reference |
| Palladium (Pd) | Co-precipitation of H₂PdCl₄ and ferric nitrate (B79036) with Na₂CO₃ solution (pH ~8.5), dried at 60°C, reduced at 50°C. | The support was a mixture of Fe(OH)x and Fe₃O₄. Pd was highly dispersed. Showed total CO conversion at -15°C. | CO Oxidation | ionike.com |
| Gold (Au) | Co-precipitation of HAuCl₄ and Fe(NO₃)₃·9H₂O with Na₂CO₃ solution at room temperature, without subsequent heat treatment. | Highly effective for selective CO oxidation at lower temperatures. | Selective CO Oxidation | ionike.comrsc.org |
| Gold (Au) | Co-precipitation using HAuCl₄ and Fe(NO₃)₃·9H₂O poured into a Na₂CO₃ solution at 353 K. | Resulting catalyst was effective for selective oxidation of o-hydroxybenzylalcohol and hydrogenation of α,β unsaturated aldehydes and ketones. | Fine Chemical Synthesis | d-nb.info |
Synthesis from Natural Resources
Production of this compound from Iron Ore
The synthesis of this compound from iron ore is a multi-step process aimed at extracting and purifying the iron content from its natural mineral form. Common iron ores used for this purpose include hematite (B75146) and magnetite. walshmedicalmedia.com
The general procedure involves the following stages:
Ore Beneficiation : The extracted iron ore is first processed to increase its iron concentration. This involves physical methods such as crushing, grinding, and magnetic separation to remove major impurities like silica (B1680970) and alumina. walshmedicalmedia.com
Roasting : The beneficiated ore is then roasted at high temperatures. This thermal decomposition step helps to convert the iron minerals into a more reactive form, often ferric oxide, releasing gaseous byproducts. walshmedicalmedia.com
Leaching : The roasted material undergoes leaching, where it is treated with an acid or alkali to dissolve the iron and separate it from the remaining insoluble impurities. walshmedicalmedia.com
Precipitation : Finally, this compound is precipitated from the iron-rich leach solution. This is achieved by adding a precipitating agent, such as sodium hydroxide or ammonium (B1175870) hydroxide, which causes the soluble ferric ions (Fe³⁺) to react and form solid this compound (Fe(OH)₃). walshmedicalmedia.comtestbook.com This precipitate can then be separated, washed, and dried.
This method provides a direct route to producing iron compounds from abundant natural resources, offering a potentially sustainable supply chain for various industrial applications. walshmedicalmedia.com
Extraction from Industrial Waste Streams
Industrial waste streams often contain significant concentrations of iron, which can be recovered in the form of this compound. This approach not only provides a valuable product from waste but also helps in mitigating environmental pollution. mdpi.comresearchgate.net
Acid Mine Drainage (AMD)
Acid mine drainage is a significant environmental issue characterized by low pH and high concentrations of dissolved metals, including iron. usgs.govwikipedia.org When the pH of AMD is raised, typically through contact with neutralizing agents or fresh water, the soluble ferrous iron (Fe²⁺) is oxidized to ferric iron (Fe³⁺), which then precipitates as this compound. wikipedia.org This yellow-orange precipitate is often referred to as "yellow boy". wikipedia.org
The process can be controlled to selectively recover this compound. For example, by adjusting the pH to around 3.5 using calcium carbonate, this compound can be precipitated and separated from other metals present in the mine water. mdpi.com This recovered this compound can be processed further for applications such as pigments. mdpi.com Research has also shown the synthesis of aluminium-enriched ferric oxide-hydroxide from AMD via selective precipitation, which can be used as an effective adsorbent for pollutants like arsenate. bohrium.com
Steel Pickling Liquor
The steel industry generates large volumes of waste pickling liquor, an acidic solution containing high concentrations of dissolved iron salts (primarily ferrous chloride or ferrous sulfate) used to remove surface oxides from steel. aidic.itmetaljournal.com.uafrontiersin.org This waste can be treated to recover iron as this compound.
A common method involves reactive precipitation. The process typically includes:
Oxidation : The ferrous iron (Fe²⁺) in the liquor is oxidized to ferric iron (Fe³⁺). This can be achieved using an oxidizing agent like hydrogen peroxide or by aeration. aidic.itgoogle.com
Precipitation : An alkaline reactant, such as ammonium hydroxide or sodium hydroxide, is added to the solution. aidic.it This raises the pH, causing the ferric ions to precipitate as this compound. The pH is carefully controlled to ensure selective precipitation of iron, as other metals like zinc may also be present in the waste stream. aidic.it For instance, maintaining a pH of around 4 allows for the precipitation of Fe(OH)₃ while keeping zinc ions in solution. aidic.it
Studies have demonstrated high recovery efficiency and purity, with one process reporting a 99.9% recovery of iron, yielding a Fe(OH)₃ product with 99% purity. aidic.it The recovered this compound can be sold for use in industries such as paint manufacturing or wastewater treatment. aidic.it
Table 2: Summary of this compound Extraction from Industrial Waste Streams
| Waste Stream | Source Industry | Process Description | Key Parameters | Recovered Product | Reference |
| Acid Mine Drainage (AMD) | Mining | Neutralization and selective precipitation. | pH adjustment to ~3.5 using CaCO₃. | This compound for pigment production. | mdpi.com |
| Acid Mine Drainage (AMD) | Mining | Selective precipitation, thermal activation, and ball milling. | Use of NaOH for selective precipitation. | Aluminium enriched ferric oxide-hydroxide for arsenate adsorption. | bohrium.com |
| Steel Pickling Liquor | Steel Manufacturing / Hot-dip Galvanizing | Oxidation of Fe²⁺ to Fe³⁺ followed by reactive precipitation. | Oxidation with H₂O₂; precipitation with NH₄OH at pH ~4. | High purity (99%) Fe(OH)₃. | aidic.it |
| Metal Finishing Wastewater | Metal Plating | Aeration to oxidize Fe(OH)₂ to Fe(OH)₃ followed by pH adjustment. | pH lowered to 4-6 to dissolve other metals, then aerated to precipitate Fe(OH)₃. | Recovered this compound. | google.com |
| Dilute Acid Recovery Filtrate | Titanium Dioxide Production | Dissolution of filter salts, multi-stage pH adjustment and precipitation. | Initial pH <1, then adjusted to 3.5 to remove impurities, then to 7.8 to precipitate Fe(OH)₃. | Iron hydroxide. | google.com |
Advanced Characterization of Ferric Hydroxide
Structural and Morphological Elucidation Techniques
X-ray diffraction (XRD) is a fundamental and powerful technique for identifying the crystalline phases and polymorphs of ferric hydroxide (B78521). protoxrd.comintertek.com Different forms of ferric hydroxide, such as goethite (α-FeOOH), lepidocrocite (γ-FeOOH), and the poorly crystalline ferrihydrite, exhibit distinct XRD patterns based on their unique crystal structures. protoxrd.comresearchgate.net XRD can distinguish between these polymorphs, which is crucial as they possess different properties. intertek.com
For instance, the XRD pattern of goethite shows characteristic sharp peaks corresponding to its orthorhombic crystal structure, with a standard pattern available in the JCPDS PDF database (JCPDS 29-713) for phase identification. scielo.org.mx In contrast, ferrihydrite, being amorphous or poorly crystalline, displays broad and diffuse diffraction peaks. mdpi.comiwaponline.com Lepidocrocite also has a unique XRD pattern that allows for its identification. researchgate.netacs.org
Research has demonstrated the utility of XRD in monitoring the transformation of this compound phases. For example, studies have used XRD to observe the transformation of ferrihydrite into more crystalline phases like goethite and lepidocrocite under various conditions. mdpi.comacs.orglib4ri.ch The presence and evolution of specific diffraction peaks, such as those for lepidocrocite at 14.14° and 27.05° 2θ, can be tracked over time to understand the transformation kinetics. acs.orglib4ri.ch Furthermore, quantitative analysis of XRD patterns, often using Rietveld refinement, can determine the relative abundance of each polymorph in a mixed-phase sample. researchgate.net However, for some nanoscale iron oxides with very similar diffraction patterns and broad peaks, like magnetite and maghemite, differentiation by XRD alone can be challenging. acs.org
Electron Microscopy (SEM, TEM, HR-TEM) for Morphology and Nanoscale Features
Electron microscopy techniques, including Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and High-Resolution Transmission Electron Microscopy (HR-TEM), are indispensable for visualizing the morphology and nanoscale features of this compound particles. mdpi.comnih.gov
Transmission Electron Microscopy (TEM) offers higher magnification and resolution than SEM, allowing for the visualization of the internal structure and primary particle size. TEM analysis has been used to estimate the crystallite size of hydrous ferric oxide, revealing diameters in the nanometer range (e.g., 1.9 ± 0.5 nm). sonar.ch TEM images can show uniform, small nanoparticles and, in combination with electron diffraction, can confirm their crystallinity. researchgate.net For instance, TEM has been instrumental in observing the transition from amorphous ferrihydrite to crystalline magnetite-maghemite phases. ucl.ac.uk
High-Resolution Transmission Electron Microscopy (HR-TEM) provides atomic-level resolution, enabling the detailed characterization of crystal lattice fringes and defects. HR-TEM is particularly useful for studying the fine structural features of nanoscale iron oxides. rsc.org It can help in understanding the growth mechanisms of different polymorphs and the nature of their interfaces.
Combined, these microscopy techniques provide a comprehensive picture of the physical form of this compound, from macro-scale aggregates down to the atomic arrangement within individual nanoparticles. mdpi.com
Surface and Porosity Characterization
The specific surface area of this compound is a critical parameter that significantly influences its reactivity and adsorptive capacity. The Brunauer-Emmett-Teller (BET) method is the most common technique used to determine the specific surface area of porous materials like this compound. bibliotekanauki.plresearchgate.net This technique involves the physisorption of a gas, typically nitrogen, onto the solid surface at cryogenic temperatures.
The BET surface area of this compound can vary widely depending on its synthesis method, crystallinity, and particle size. For instance, granular this compound (GFH) has been reported to have BET surface areas ranging from 120 to 300 m²/g. mdpi.com One study reported a specific surface area of 158 m²/g for a granular this compound material, while another found a value of 235 ± 8 m²/g. bibliotekanauki.plnih.gov Amorphous this compound powders can exhibit even higher surface areas, with one study reporting 220.6 m²/g. iwaponline.com The general observation is that a higher degree of crystallinity corresponds to a lower specific surface area. tandfonline.com
The Langmuir method is another model used to analyze gas adsorption data to determine surface area, although the BET method is more widely applied for porous materials. tandfonline.comresearchgate.net The surface area is a key factor in applications such as adsorption, as a larger surface area generally provides more active sites for interaction with other substances.
Pore Size Distribution Analysis
The porosity of this compound plays a crucial role in its application as an adsorbent, as it governs the accessibility of the internal surface area to adsorbates. The pore size distribution provides detailed information about the volume and size of the pores within the material. This is typically determined from the analysis of nitrogen adsorption-desorption isotherms. tandfonline.comresearchgate.net
This compound materials can possess a range of pore sizes, including micropores (<2 nm), mesopores (2-50 nm), and macropores (>50 nm). google.comrsc.org For example, a granular this compound was found to have a micropore volume of 0.0216 cm³/g and a mesopore volume of 0.0805 cm³/g, with pore sizes ranging from 1.4 nm to 28.3 nm. bibliotekanauki.pl Another study on GFH reported a micropore volume of approximately 0.0394 cm³/g and a mesopore volume of about 0.0995 cm³/g. nih.gov
The distribution of pore sizes can be influenced by the synthesis and processing of the this compound. For instance, drying of hydrous ferric oxide aggregates can lead to a reduction in porosity and a shift to smaller pore diameters. sonar.ch The pore structure is critical, as it can affect the diffusion of molecules within the particles, which can be a rate-limiting step in processes like adsorption. nih.gov The analysis of pore size distribution, often using models like the Barrett-Joyner-Halenda (BJH) method or Density Functional Theory (DFT), is therefore essential for a complete characterization of this compound adsorbents. tandfonline.comrsc.org
Surface Electrokinetic Properties via Zeta Potential Measurements
Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion or attraction between particles, and it is a key indicator of the stability of colloidal dispersions. For this compound, the zeta potential is highly dependent on the pH of the surrounding aqueous medium. jmaterenvironsci.comusgs.gov The surface of this compound contains hydroxyl groups (Fe-OH) that can undergo protonation (Fe-OH₂⁺) at low pH or deprotonation (Fe-O⁻) at high pH. jmaterenvironsci.com
The point of zero charge (PZC) or isoelectric point (IEP) is the pH at which the net surface charge of the this compound particles is zero. jmaterenvironsci.comasianpubs.orgmarkpyman.com At pH values below the PZC/IEP, the surface is positively charged, and above this pH, it is negatively charged. jmaterenvironsci.comusgs.gov The reported PZC/IEP for this compound and its polymorphs varies considerably, typically ranging from pH 5.5 to 9. jmaterenvironsci.comcambridge.org For example, some studies have found the isoelectric point of goethite and ferrihydrite to be around pH 8. nih.gov Another study determined the PZC and IEP of an iron(III) hydroxide to be 7.45 ± 0.1 and 7.65 ± 0.1, respectively. asianpubs.org However, values as low as 3.2 for natural goethite and up to 8.8 for amorphous iron oxide have also been reported. psu.edu
Zeta potential measurements are crucial for understanding the interaction of this compound with charged species in solution. For instance, positively charged this compound nanoparticles with a zeta potential of around +30 mV have been observed. researchgate.net The surface charge determines the electrostatic attraction or repulsion of ions and other charged particles, which is fundamental to its use in applications like coagulation and adsorption. usgs.gov
Interactive Data Table: Physicochemical Properties of this compound Polymorphs
Spectroscopic and Elemental Analysis
The advanced characterization of this compound involves a suite of sophisticated analytical techniques to elucidate its chemical bonding, surface properties, elemental composition, and the presence of any radical species. These methods provide a comprehensive understanding of the material's structure and purity.
Fourier Transform Infrared (FT-IR) Spectroscopy for Chemical Bonding and Functional Groups
Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in this compound by measuring the absorption of infrared radiation by the sample. The resulting spectrum displays absorption bands corresponding to the vibrational frequencies of specific chemical bonds.
In the analysis of this compound, several key absorption bands are typically observed. A broad band in the region of 3420 cm⁻¹ is attributed to the stretching vibrations of hydroxyl (-OH) groups. researchgate.net The presence of Fe-O-H bending vibrations can be identified by peaks around 894 cm⁻¹. researchgate.net Furthermore, the stretching vibrations of Fe-O bonds in the this compound structure are typically observed at lower wavenumbers, around 465 cm⁻¹ and 551 cm⁻¹. ijirset.com The presence of adsorbed water can also be detected by a band around 1628 cm⁻¹. ijirset.com
The following table summarizes the characteristic FT-IR absorption bands for this compound and their corresponding assignments:
| Wavenumber (cm⁻¹) | Assignment | Reference |
| ~3420 | -OH stretching vibrations | researchgate.net |
| ~1628 | H-O-H bending vibrations (adsorbed water) | ijirset.com |
| ~894 | Fe-O-H bending vibrations | researchgate.net |
| ~551 | Fe-O stretching vibrations | ijirset.com |
| ~465 | Fe-O stretching vibrations | ijirset.com |
These spectral features provide direct evidence for the chemical structure of this compound and can be used to monitor changes in the material due to different synthesis conditions or subsequent treatments.
X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Oxidation States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.
For this compound, XPS analysis is crucial for confirming the presence of iron and oxygen and determining the oxidation state of iron. The Fe 2p spectrum of this compound exhibits characteristic peaks. The Fe 2p₃/₂ peak is typically observed around 711.0 eV, and the Fe 2p₁/₂ peak is found at approximately 724.6 eV. researchgate.net The presence of satellite peaks at higher binding energies, around 719.2 eV and 733.3 eV, are indicative of the Fe³⁺ oxidation state. researchgate.net
The O 1s spectrum provides further insight into the chemical environment of oxygen. It can be deconvoluted into multiple peaks representing different oxygen species. A peak around 529.5 eV can be attributed to the Fe-O bonds in the lattice, while a peak near 530.8 eV indicates the presence of hydroxyl (OH) groups. mdpi.com A third peak at approximately 532.2 eV may correspond to weakly adsorbed oxygen or water molecules on the surface. mdpi.com
The following table summarizes the typical binding energies observed in the XPS analysis of this compound:
| Spectral Region | Peak | Binding Energy (eV) | Assignment | Reference |
| Fe 2p | Fe 2p₃/₂ | ~711.0 | Fe³⁺ | researchgate.net |
| Fe 2p₁/₂ | ~724.6 | Fe³⁺ | researchgate.net | |
| Satellite | ~719.2 | Fe³⁺ Shake-up Satellite | researchgate.net | |
| Satellite | ~733.3 | Fe³⁺ Shake-up Satellite | researchgate.net | |
| O 1s | ~529.5 | Lattice Oxygen (Fe-O) | mdpi.com | |
| ~530.8 | Hydroxyl Groups (-OH) | mdpi.com | ||
| ~532.2 | Adsorbed Oxygen/Water | mdpi.com |
These XPS data are instrumental in verifying the surface chemistry of this compound, confirming the +3 oxidation state of iron, and identifying the different forms of oxygen present.
Atomic Absorption Spectroscopy (AAS) and Inductively Coupled Plasma (ICP) for Elemental Composition and Impurity Assessment
Atomic Absorption Spectroscopy (AAS) and Inductively Coupled Plasma (ICP) are highly sensitive analytical techniques used to determine the elemental composition of a sample and to quantify trace impurities. These methods are essential for assessing the purity of synthesized this compound.
In AAS, a sample is vaporized and atomized in a flame or graphite (B72142) furnace. A light beam of a specific wavelength, characteristic of the element being analyzed, is passed through the atomized sample. The amount of light absorbed is proportional to the concentration of the element.
ICP techniques, such as ICP-Mass Spectrometry (ICP-MS) and ICP-Atomic Emission Spectrometry (ICP-AES), utilize a high-temperature plasma to excite atoms to higher energy levels. In ICP-AES, the light emitted as the atoms return to their ground state is measured, with the wavelength and intensity of the emission corresponding to the element and its concentration. In ICP-MS, the ions produced in the plasma are separated by their mass-to-charge ratio, allowing for the determination of elemental and isotopic composition with very low detection limits.
For this compound, these techniques are employed to accurately determine the iron content and to detect the presence of any metallic or non-metallic impurities that may have been introduced during the synthesis process. For instance, ICP-MS can be used to determine ultra-trace concentrations of various elements after a coprecipitation step with Fe(OH)₃. researchgate.netiaea.org This is crucial for applications where high purity is required. The accuracy of these methods allows for the verification of the stoichiometry of the this compound and ensures that the material meets the required quality standards for its intended use.
Electron Spin Resonance (ESR) for Radical Species Identification
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons. It is a highly sensitive method for the identification and characterization of free radicals.
In the context of this compound, ESR can be utilized to investigate the generation of radical species, such as the hydroxyl radical (•OH), particularly in processes where this compound acts as a catalyst or is subjected to photochemical reactions. researchgate.net While ferric iron (Fe³⁺) itself is a paramagnetic ion and can produce an ESR signal, the technique is particularly valuable for studying reactive oxygen species (ROS) that may be formed on the surface of this compound. nih.gov
To detect short-lived radicals like •OH, a technique called spin trapping is often employed. e3s-conferences.org A spin trap, such as 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO), reacts with the transient radical to form a more stable radical adduct that can be readily detected by ESR. acs.org The resulting ESR spectrum has a characteristic hyperfine splitting pattern that allows for the unambiguous identification of the original radical. For example, the DMPO-OH adduct gives a characteristic 1:2:2:1 quartet signal. nih.gov
ESR studies can confirm that the hydroxyl radical is the main radical species produced in certain reactions involving iron compounds. nih.gov The intensity of the ESR signal is proportional to the concentration of the radical species, allowing for quantitative analysis. nih.gov
Thermal Behavior and Phase Transformation Studies
The investigation of the thermal behavior of this compound is critical for understanding its stability, decomposition pathways, and the formation of subsequent iron oxide phases.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Stability and Decomposition
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are thermal analysis techniques that provide information about the physical and chemical changes that occur in a material as a function of temperature.
TGA measures the change in mass of a sample as it is heated at a controlled rate. For this compound, TGA curves typically show distinct weight loss stages. The initial weight loss, occurring at temperatures up to around 200°C, is generally attributed to the removal of physically adsorbed and loosely bound water. A more significant weight loss occurs at higher temperatures, corresponding to the dehydroxylation of this compound, where structural hydroxyl groups are lost as water, leading to the transformation into iron oxides. tidjma.tntidjma.tn For example, the dehydration of Fe(OH)₃ has been noted to occur at approximately 260°C. mdpi.com In some forms of iron(III) (oxy)hydroxide, like goethite, dehydroxylation can occur between 172°C and 310°C. mdpi.com
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. The resulting DSC curve shows endothermic or exothermic peaks corresponding to thermal events. The dehydration of this compound is an endothermic process, and DSC can pinpoint the temperature at which this occurs. Following dehydration, exothermic peaks may be observed, indicating the crystallization of amorphous iron oxide into more stable crystalline phases like hematite (B75146) (α-Fe₂O₃) or maghemite (γ-Fe₂O₃). researchgate.net For instance, the transformation of γ-Fe₂O₃ to α-Fe₂O₃ can be observed as an exothermic event at temperatures above 380°C. researchgate.net
The combination of TGA and DSC provides a comprehensive picture of the thermal decomposition of this compound, as illustrated in the following table which conceptualizes typical thermal events:
| Temperature Range (°C) | Technique | Observation | Process |
| 25 - 200 | TGA | Initial weight loss | Removal of adsorbed water |
| DSC | Endothermic peak | Desorption of water | |
| 200 - 400 | TGA | Significant weight loss | Dehydroxylation (loss of structural water) |
| DSC | Endothermic peak | Decomposition of Fe(OH)₃ to an iron oxide | |
| > 400 | DSC | Exothermic peak | Crystallization of amorphous iron oxide to hematite (α-Fe₂O₃) |
These analyses are fundamental for determining the thermal stability of this compound and for understanding the conditions required to produce specific iron oxide polymorphs through thermal treatment.
Crystallization Behavior and Transformation Processes
Initially, the hydrolysis of ferric solutions yields mono- and dinuclear species that interact to form polynuclear species. researchgate.net These polynuclear entities eventually age into either crystalline compounds or an amorphous precipitate known as amorphous this compound hydrate. researchgate.net This amorphous form, also referred to as hydrous ferric oxide, is thermodynamically unstable and undergoes gradual transformation. researchgate.netpdx.edu The freshly precipitated, or "active," form of amorphous this compound changes over time into an "inactive," aged form. pdx.edu Further aging over months or years leads to a slow conversion into more stable crystalline forms such as goethite and hematite. pdx.edu In some instances, akaganeite and lepidocrocite may also form during the aging process. pdx.edu
The transformation of amorphous this compound is a complex process influenced by several factors, with pH being the primary determinant. researchgate.net Other significant factors include temperature and the presence of various additives. researchgate.net The crystallization of this compound into more stable phases like goethite and hematite is a critical process that affects the mobility of pollutants in natural waters. mdpi.com
The transformation of ferrihydrite, a common form of amorphous this compound, into goethite and hematite occurs through competing mechanisms. rruff.info Goethite formation is favored in acidic (pH ≤ 5) and alkaline (pH ≥ 10) conditions and is thought to proceed through a dissolution and recrystallization process. rruff.inforesearchgate.net In this mechanism, Fe(III) ions from the dissolution of ferrihydrite precipitate as goethite. rruff.info Conversely, hematite formation is dominant under neutral pH conditions (pH 7-8) and is believed to occur via dehydration and internal atomic rearrangement within the solid ferrihydrite aggregates. rruff.inforesearchgate.net
Temperature also plays a crucial role in the transformation process. Higher temperatures generally accelerate the transformation rates. acs.orgnih.gov For instance, at elevated temperatures, the crystallization of ferrihydrite to hematite can begin within minutes. acs.org Studies have shown that regardless of the pH, ferrihydrite tends to transform into hematite at temperatures above 50°C. researchgate.net The rate of transformation of two-line ferrihydrite to hematite has been observed to increase with rising temperatures across all studied pH levels, following first-order reaction kinetics. nih.gov
The presence of other substances can also significantly impact the crystallization pathway. Most additives tend to slow down the transformation process. researchgate.net By inhibiting the formation of goethite, some additives can lead to an increased proportion of hematite in the final product. researchgate.net Certain additives may even directly promote the formation of hematite. researchgate.net The presence of ferrous iron (Fe(II)) can act as a catalyst, particularly at circumneutral pH where ferrihydrite is highly insoluble. leeds.ac.uk In the presence of Fe(II), ferrihydrite can readily transform to goethite, a process that is otherwise kinetically slow at neutral pH. leeds.ac.uk
The transformation process can also be viewed as a two-stage crystallization. For example, it has been observed that two-line ferrihydrite transforms to hematite via an intermediary goethite phase. nih.gov With extended reaction time, the amount of hematite increases while goethite decreases. nih.gov
The table below summarizes the influence of pH and temperature on the transformation products of ferrihydrite.
| Condition | Primary Transformation Product | Transformation Mechanism | Reference |
| Acidic (pH ≤ 5) | Goethite (α-FeOOH) | Dissolution and Recrystallization | rruff.inforesearchgate.net |
| Neutral (pH 7-8) | Hematite (α-Fe₂O₃) | Dehydration and Internal Rearrangement | rruff.inforesearchgate.net |
| Alkaline (pH ≥ 10) | Goethite (α-FeOOH) | Dissolution and Recrystallization | rruff.inforesearchgate.net |
| Elevated Temperature (>50°C) | Hematite (α-Fe₂O₃) | --- | researchgate.net |
The physical characteristics of the resulting crystalline phases are also influenced by the transformation conditions. For example, the crystallinity of both goethite and hematite has been found to be poorer when they are present in smaller proportions in the final mixture. rruff.info
Adsorption and Sorption Mechanisms of Ferric Hydroxide
Adsorption Kinetics and Thermodynamics
The study of adsorption kinetics provides insight into the rate of adsorbate uptake, which is a critical factor for process design. Thermodynamic analysis, on the other hand, reveals the spontaneity and energetic favorability of the adsorption process.
The kinetics of adsorption on ferric hydroxide (B78521) are often analyzed using pseudo-first-order and pseudo-second-order models to determine the controlling mechanisms of the adsorption process. mdpi.comresearchgate.net The pseudo-first-order model assumes that the rate of adsorption is proportional to the number of available active sites, while the pseudo-second-order model assumes that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. mdpi.comimpactfactor.org
| Adsorbent | Kinetic Model | qe (exp) (mg/g) | qe (calc) (mg/g) | k1 (h-1) or k2 (g/mgh) | R2 |
|---|---|---|---|---|---|
| Granular this compound (GFH) | Pseudo-First-Order | 4.50 | 2.15 | 0.45 | 0.899 |
| Pseudo-Second-Order | 4.50 | 4.72 | 0.06 | 0.998 | |
| Milled this compound | Pseudo-First-Order | 3.20 | 1.55 | 0.95 | 0.921 |
| Pseudo-Second-Order | 3.20 | 3.28 | 0.34 | 0.999 | |
| Ultrasonicated this compound | Pseudo-First-Order | 4.00 | 2.21 | 1.02 | 0.945 |
| Pseudo-Second-Order | 4.00 | 4.11 | 0.21 | 0.999 |
Adsorption isotherms are fundamental to describing how adsorbates interact with adsorbent surfaces and are critical for optimizing the use of adsorbents. byjus.com The Langmuir and Freundlich models are the most commonly used isotherms to analyze adsorption equilibrium data.
The Langmuir model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites, with no interaction between adsorbed molecules. byjus.comwikipedia.org The Freundlich isotherm, in contrast, is an empirical model that describes multilayer adsorption on heterogeneous surfaces and assumes that the adsorption energy decreases logarithmically as the fraction of occupied sites increases. wikipedia.orgacs.org
For the adsorption of many substances, including phosphate and arsenate, onto this compound, the Langmuir model often provides a good fit to the experimental data, suggesting that the adsorption primarily occurs as a monolayer on the surface. mdpi.comresearchgate.net For example, the adsorption of phosphate onto various forms of granular this compound was well-correlated with the Langmuir model. mdpi.com
| Adsorbent | Isotherm Model | Parameters | R2 |
|---|---|---|---|
| Granular this compound (GFH) | Langmuir | qmax = 6.9 mg/g, KL = 0.25 L/mg | 0.995 |
| Freundlich | KF = 1.86 (mg/g)(L/mg)1/n, n = 2.72 | 0.978 | |
| Milled this compound | Langmuir | qmax = 4.8 mg/g, KL = 0.45 L/mg | 0.998 |
| Freundlich | KF = 1.62 (mg/g)(L/mg)1/n, n = 3.55 | 0.965 | |
| Ultrasonicated this compound | Langmuir | qmax = 6.5 mg/g, KL = 0.38 L/mg | 0.997 |
| Freundlich | KF = 2.01 (mg/g)(L/mg)1/n, n = 3.11 | 0.981 |
Thermodynamic parameters, including the change in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°), are calculated to determine the spontaneity and nature of the adsorption process. scirp.org The Gibbs free energy change indicates the degree of spontaneity of an adsorption process; a negative value signifies that the adsorption is spontaneous. scirp.orglibretexts.org The enthalpy change distinguishes between endothermic (positive ΔH°) and exothermic (negative ΔH°) processes, while the entropy change reflects the change in randomness at the solid-solution interface. scirp.orgcarleton.edu
These parameters are typically determined by conducting adsorption experiments at different temperatures and analyzing the data using the van't Hoff equation. scirp.org For many adsorption processes involving this compound, the negative values of ΔG° confirm the spontaneous nature of the adsorption. acs.org A positive ΔH° value suggests the process is endothermic, meaning adsorption is more favorable at higher temperatures. A positive ΔS° indicates increased randomness at the solid-liquid interface during the adsorption process. scirp.org For example, the formation of a ferric arsenate complex from Fe³⁺ and H₂AsO₄⁻ ions yielded a Gibbs free energy of -448.2 kJ mol⁻¹, indicating a thermodynamically spontaneous process. researchgate.net
| Metal Ion | Temperature (K) | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) |
|---|---|---|---|---|
| Cu2+ | 303 | -2.85 | 35.42 | 126.34 |
| 313 | -4.11 | |||
| 323 | -5.38 | |||
| Ni2+ | 303 | -1.97 | 29.87 | 105.11 |
| 313 | -3.02 | |||
| 323 | -4.07 | |||
| Zn2+ | 303 | -1.15 | 24.56 | 84.85 |
| 313 | -2.00 | |||
| 323 | -2.85 |
Surface Complexation and Ligand Exchange
The strong adsorption of oxyanions like arsenate and phosphate onto this compound is primarily attributed to the formation of chemical bonds with the surface, a process known as surface complexation.
The adsorption mechanism for oxyanions such as arsenate and phosphate on this compound involves the formation of inner-sphere complexes. nih.govusda.gov An inner-sphere complex is one in which the adsorbing ion bonds directly to the surface metal ion (Fe(III) in this case) without any water molecules in between. usda.gov This type of bonding is strong and specific.
Spectroscopic evidence and molecular modeling have confirmed that arsenate and phosphate form inner-sphere complexes with this compound surfaces. nih.govgeologyscience.ru These complexes can be monodentate (the oxyanion binds to one surface iron atom) or bidentate (the oxyanion binds to two surface iron atoms). nih.govgeologyscience.ru For arsenate, bidentate, binuclear complexes are often considered the most stable and energetically favored form on this compound surfaces. nih.govgeologyscience.ru The formation of these stable complexes is a key reason for this compound's high efficiency in removing arsenic from water. nih.gov Similarly, phosphate adsorption is also understood to occur through the formation of inner-sphere surface complexes. slu.se
The formation of inner-sphere complexes occurs via a ligand exchange mechanism. nih.govusda.govnih.gov The surface of this compound in water is covered with hydroxyl (-OH) and aquo (-OH₂) groups. During the adsorption of an oxyanion, the anion displaces one or more of these surface functional groups to bind directly to the structural iron. nih.govusda.gov
This process can be represented by the following general reaction, where S-OH represents a surface hydroxyl group on this compound and L⁻ is the adsorbing anion:
S-OH + L⁻ ⇌ S-L + OH⁻
This ligand exchange is a key characteristic of specific adsorption. usda.gov The reaction is strongly dependent on pH, as the charge of both the this compound surface and the anion species in solution are pH-dependent. nih.gov Studies have demonstrated that for each mole of phosphate adsorbed, a corresponding amount of hydroxide ions is released, providing direct evidence for the ligand exchange mechanism. usda.gov The stability of the resulting inner-sphere complex often leads to very slow desorption kinetics, making the adsorption process largely irreversible under constant pH conditions. usda.gov
Monodentate and Bidentate Complexation Configurations
The adsorption of various ions onto the surface of this compound is often governed by the formation of inner-sphere complexes, which involve a direct chemical bond between the ion and the iron atoms on the adsorbent surface. These complexes can be categorized into different configurations, primarily monodentate and bidentate, which describe how the adsorbing species (ligand) binds to the central iron atom(s).
Monodentate Complexation: In this configuration, the adsorbing ion binds to a single iron center on the this compound surface through one donor atom. This creates a single chemical bond. For example, in the case of arsenate adsorption, a monodentate complex is formed when one of the oxygen atoms of the arsenate tetrahedron replaces a hydroxyl group or water molecule on the this compound surface, bonding to one iron atom. researchgate.net Studies have suggested that at low surface coverage, arsenate is primarily retained through the formation of these monodentate complexes. researchgate.net
Bidentate Complexation: This configuration involves the adsorbing ion binding to the this compound surface through two donor atoms. This can occur in two ways:
Bidentate Mononuclear: The ion binds to the same iron atom at two different coordination sites.
Bidentate Binuclear: The ion bridges between two different adjacent iron atoms, forming a more stable, ring-like structure on the surface. semanticscholar.orgnih.gov
Bidentate complexes, particularly the binuclear type, are generally more stable than monodentate complexes due to the chelate effect. semanticscholar.org Spectroscopic evidence has shown that at higher surface coverages, arsenate tends to form more stable bidentate binuclear and mononuclear complexes. researchgate.net The transition from monodentate to bidentate complexation is a key aspect of the adsorption mechanism and can be influenced by factors such as surface loading and pH. semanticscholar.org While monodentate complexes may form faster, the conversion to the more energetically favorable bidentate complexes can be a slower process, contributing to the observed biphasic kinetics of adsorption where a rapid initial uptake is followed by a much slower approach to equilibrium. semanticscholar.org
It has also been proposed that even more complex configurations, such as tridentate complexes, may form, which could contribute to the extremely slow desorption rates observed for some strongly bound ions like arsenate. doe.gov
Influencing Factors on Adsorption Performance
Role of pH in Adsorption Capacity and Rate
The pH of the aqueous solution is a critical parameter that significantly influences both the capacity and rate of adsorption onto this compound. This is primarily due to its effect on the surface charge of the adsorbent and the chemical form (speciation) of the adsorbing substance.
The surface of this compound contains hydroxyl functional groups (Fe-OH). Depending on the pH, these groups can undergo protonation (Equation 1) or deprotonation (Equation 2):
Fe-OH + H⁺ ↔ Fe-OH₂⁺ (at low pH)
Fe-OH ↔ Fe-O⁻ + H⁺ (at high pH)
The pH at which the net surface charge is zero is known as the point of zero charge (pzc). For this compound, the pzc typically lies in the range of pH 7 to 9. semanticscholar.org Below the pzc, the surface is predominantly positively charged, favoring the adsorption of anions through electrostatic attraction. Above the pzc, the surface becomes negatively charged, leading to electrostatic repulsion of anions but favoring the adsorption of cations. nih.gov
Anion Adsorption: For anions such as arsenate, phosphate, and fluoride (B91410), adsorption capacity is generally highest at acidic to neutral pH and decreases significantly as the pH increases into the alkaline range. d-nb.inforesearchgate.net This is because at higher pH values, two factors work against adsorption: the this compound surface becomes more negatively charged, and the concentration of competing hydroxide ions (OH⁻) increases, both of which repel the negatively charged anions. d-nb.info
Cation Adsorption: Conversely, the removal of cations like cadmium (Cd²⁺) and copper (Cu²⁺) by this compound is enhanced at higher pH values. cbseacademic.nic.in As the pH increases, the surface becomes more negatively charged, increasing the electrostatic attraction for positively charged metal ions. However, at very high pH levels, the removal mechanism can be complicated by the precipitation of metal hydroxides. cbseacademic.nic.in
The following table summarizes research findings on the effect of pH on the removal of various ions by this compound.
| Ion | Optimal pH Range for Adsorption | Reason for pH Dependence | Reference |
|---|---|---|---|
| Arsenate (As(V)) | Acidic to Neutral (Decreases above pzc) | Surface becomes negatively charged, causing electrostatic repulsion. | nih.gov |
| Phosphate (PO₄³⁻) | Acidic (Optimal removal at pH ≤ 6.0) | Increased electrostatic repulsion at higher pH. | researchgate.netresearchgate.net |
| Fluoride (F⁻) | Acidic (Decreases sharply above pH 8) | Increased negative surface charge and competition from OH⁻ ions. | d-nb.info |
| Chromate (B82759) (Cr(VI)) | Acidic (Increases with decreasing pH) | Positive surface charge at low pH increases affinity for anionic chromates. | researchgate.net |
| Cadmium (Cd²⁺) | Neutral to Alkaline (Increases from pH 6 to 8) | Increased negative surface charge enhances electrostatic attraction of cations. | cbseacademic.nic.in |
Effects of Particle Size and Surface Area on Adsorption Efficiency
The physical properties of this compound, particularly its particle size and specific surface area, are fundamental to its performance as an adsorbent. Generally, adsorption is a surface phenomenon, and thus, modifications to these physical characteristics can lead to significant changes in both the rate of adsorption and the total uptake capacity.
Particle Size: Reducing the particle size of an adsorbent, for a given mass, increases the external surface area available for interaction with contaminants. More importantly, it reduces the diffusion path length that a contaminant molecule must travel to reach internal adsorption sites within the particle's pore structure. This leads to a marked increase in the rate of adsorption. researchgate.net
Studies comparing granular this compound (GFH) with micro-sized materials derived from it have demonstrated this effect clearly. For instance, reducing GFH particles from the millimeter range to the micrometer range can increase the kinetic constant of adsorption by several folds. nih.gov Adsorption equilibrium is reached much faster with smaller particles; for example, equilibrium for chromate adsorption was reached in 60 minutes for particles smaller than 63 µm, while it took 240 minutes for particles in the 125-300 µm range. researchgate.net
Surface Area: The specific surface area, typically measured in m²/g, is a direct measure of the total surface (both external and internal within pores) available for adsorption. A higher specific surface area generally correlates with a higher maximum adsorption capacity (qₘₐₓ), as there are more active sites available for binding. This compound adsorbents are known for their high specific surface areas, often in the range of 200-300 m²/g.
The following table presents data from studies comparing this compound adsorbents of different physical forms.
| Adsorbent Type | Particle Size | Specific Surface Area (BET) | Maximum Adsorption Capacity (qₘₐₓ) | Reference |
|---|---|---|---|---|
| This compound (FHO) Powder | Not specified | 220.7 m²/g | 74.07 mg/g (for Phosphate) | |
| Granular FHO | Not specified | 177.0 m²/g | 56.18 mg/g (for Phosphate) | |
| Granular this compound (GFH) | 0.5–2 mm | Not specified | Baseline | nih.gov |
| Micro-sized GFH (Ultrasonicated) | 1.9–50.3 µm | Not specified | 23% increase in qₘₐₓ (for Arsenate) | researchgate.net |
Electrostatic and Hydration Interactions at the Interface
The interactions between adsorbing ions and the this compound surface in an aqueous environment are complex, involving more than just the formation of chemical bonds. Electrostatic forces and the behavior of water molecules at the solid-liquid interface play a crucial role in mediating the adsorption process.
Electrostatic Interactions: As discussed in section 4.3.1, the surface of this compound develops an electrical charge that is dependent on the solution's pH. This charge creates an electric field at the interface, which can either attract or repel charged ions in the solution. This phenomenon is a key driver of adsorption. For instance, the positively charged surface of this compound at a pH below its point of zero charge (pzc) will electrostatically attract anions like arsenate (HAsO₄²⁻), enhancing their transport from the bulk solution to the adsorbent surface. electrochemsci.org Conversely, at a pH above the pzc, the negatively charged surface will attract cations but repel anions, hindering their adsorption. nih.gov The adsorption of charged species itself can alter the surface potential, bringing it closer to the pzc. electrochemsci.org Therefore, electrostatic forces are a primary factor governing the initial approach and accumulation of ions near the this compound surface, preceding the formation of inner-sphere chemical bonds.
Catalytic Activities and Mechanisms of Ferric Hydroxide
Heterogeneous Fenton-Like Reactions
In heterogeneous Fenton-like reactions, solid ferric hydroxide (B78521) acts as a catalyst to decompose hydrogen peroxide (H₂O₂), generating highly reactive hydroxyl radicals (•OH). almawatech.comwikipedia.org These radicals are powerful, non-selective oxidants capable of degrading a wide array of recalcitrant organic pollutants in water into simpler, less harmful substances like CO₂ and H₂O. almawatech.comresearchgate.net This process is considered an advanced oxidation process (AOP) and is a subject of extensive research for wastewater treatment. researchgate.net
The degradation of organic pollutants such as phenol (B47542) using a ferric hydroxide-based heterogeneous Fenton-like system is a complex process. nih.gov The reaction mechanism involves the adsorption of the organic pollutant onto the surface of the this compound catalyst, followed by attack from the hydroxyl radicals generated in close proximity. bioline.org.br
Table 1: Research Findings on Phenol Degradation via Heterogeneous Photo-Fenton Process
| Parameter | Condition | Observation | Source |
|---|---|---|---|
| Catalyst | Granular this compound (GFH) | Effective heterogeneous photo-Fenton catalyst for phenol degradation. | bioline.org.br |
| Optimal pH | 3.0 ± 0.2 | Optimal condition for degradation efficiency. | bioline.org.br |
| Optimal H₂O₂ | 29.4 mM | Optimal peroxide concentration for phenol degradation. | bioline.org.br |
| Optimal Catalyst Dose | 0.5 g / 500 mL | Increased efficiency up to this concentration due to more active sites. | bioline.org.br |
| Mineralization | 96% | Achieved under optimal conditions in the heterogeneous process. | bioline.org.br |
| Kinetics | Pseudo-first-order | The mineralization of phenol follows this kinetic model. | bioline.org.br |
A central debate in heterogeneous Fenton-like reactions is whether the catalysis occurs entirely on the solid surface or is significantly influenced by iron ions that leach into the solution. whiterose.ac.uk The classic Fenton reaction is a homogeneous process involving dissolved ferrous ions (Fe²⁺) reacting with H₂O₂ to produce hydroxyl radicals. wikipedia.org
Reaction 1: Hydroxyl Radical Formation Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻ wikipedia.org
In this compound-based systems, the catalyst is Fe(OH)₃, containing Fe³⁺. For the catalytic cycle to proceed efficiently, Fe³⁺ must be reduced back to Fe²⁺, which can be achieved by another molecule of H₂O₂ or by reducing agents present in the system. wikipedia.org
Reaction 2: Catalyst Regeneration Fe³⁺ + H₂O₂ → Fe²⁺ + HOO• + H⁺ wikipedia.org
Leaching of iron ions from the solid this compound surface is favored under acidic conditions (typically pH 2.5-4), which are often optimal for Fenton reactions. almawatech.comresearchgate.netwhiterose.ac.uk Some studies suggest that the observed degradation of pollutants can be fully accounted for by the sub-ppm concentrations of iron ions that dissolve into the aqueous phase, meaning the reaction is predominantly homogeneous. whiterose.ac.uk Other research highlights the role of the organic pollutant itself in mediating the dissolution of iron from the this compound, which then participates in the homogeneous reaction. researchgate.netnih.gov This suggests that the distinction between a purely heterogeneous and a homogeneous pathway is not always clear-cut, and the dominant mechanism can depend heavily on pH, reactant concentrations, and the nature of the pollutant. researchgate.netnih.govwhiterose.ac.uk
Oxidation and Reduction Catalysis
This compound also serves as a catalyst in crucial oxidation and reduction processes beyond Fenton chemistry, notably in gas-phase reactions for environmental and industrial applications.
This compound is effective for the removal of aqueous and gaseous hydrogen sulfide (B99878) (H₂S). researchgate.netnih.gov The mechanism is an ionic process that involves the heterolytic dissociation of H₂S on the catalyst surface. acs.orgacs.org The initial reaction involves the chemical adsorption of H₂S, where sulfide (S²⁻) and bisulfide (SH⁻) anions exchange with the oxide (O²⁻) or hydroxide (OH⁻) ions on the this compound surface, forming water. acs.orgacs.org
This is followed by a coupled redox reaction where the surface-bound sulfide is oxidized to elemental sulfur (S₈), and the Fe³⁺ in the this compound is reduced to Fe²⁺. nih.govacs.org
Table 2: H₂S Oxidation Products on Ferrihydrite-Coated Sand
| Carrier Gas | Major Reaction Products | Source |
|---|---|---|
| Nitrogen (N₂) (anoxic) | Iron (II) sulfide (FeS) and elemental sulfur (S(0)) | nih.gov |
| Air or Oxygen (O₂) (oxic) | Elemental sulfur (S(0)), Pyrite (FeS₂), with smaller amounts of FeS and sulfate (B86663). | nih.gov |
The accumulation of reaction products like elemental sulfur and iron sulfides on the surface can eventually lead to the catalyst's exhaustion. researchgate.netnih.gov However, the catalyst can be regenerated by oxidation with oxygen, which re-oxidizes Fe²⁺ back to Fe³⁺ and converts sulfide species to elemental sulfur or higher valence sulfur compounds. researchgate.netacs.orgacs.org
While this compound itself has some activity, it is more commonly used as a high-surface-area support for noble metal catalysts, such as gold (Au) or palladium (Pd), for the low-temperature oxidation of carbon monoxide (CO). ionike.comionike.comrsc.org The effectiveness of these supported catalysts is crucial for applications like air purification and selective CO removal from hydrogen-rich streams for fuel cells. rsc.orgresearchgate.net
This compound supports prepared via methods like co-precipitation, without high-temperature calcination, exhibit high activity. ionike.comrsc.org The support is not merely an inert carrier; its properties are vital for the catalytic process. The large number of hydroxyl (OH) groups on the this compound surface is believed to play a key role in the adsorption and activation of oxygen (O₂), which is often the rate-limiting step in CO oxidation. ionike.com The high dispersion of the noble metal particles on the support ensures a large number of active sites. ionike.commdpi.com Studies have shown that Au/Fe(OH)x and Pd/Fe(OH)x catalysts can achieve complete CO conversion at temperatures as low as -15 °C to -20 °C. ionike.commdpi.com
The oxygen evolution reaction (OER), the anodic half-reaction of water splitting, is a critical process for electrochemical energy storage and conversion technologies. Iron (oxy)hydroxide has emerged as a key component in some of the most active non-precious metal electrocatalysts for OER in alkaline media. acs.orguctm.edu
While pure iron (oxy)hydroxide has limited activity, often due to low electrical conductivity, its incorporation into other metal (oxy)hydroxide systems, particularly those of nickel (Ni) and cobalt (Co), dramatically enhances OER performance. acs.orgnih.gov Research indicates that iron is often the most active site within these mixed-metal catalysts. acs.org During the OER process in alkaline solutions, the surface of these materials transforms into a catalytically active (oxy)hydroxide layer. uctm.eduacs.org The presence of Fe in Ni (oxy)hydroxide, for example, is thought to create highly active catalytic sites, with the Ni (oxy)hydroxide matrix providing a conductive and stabilizing host. acs.org The high catalytic activity is attributed to the formation of mixed hydroxides/oxyhydroxides where the interaction between the different metal centers, such as Co and Fe, creates a high number of active sites for oxygen generation. uctm.edu
Catalytic Ozonation Processes
Catalytic ozonation is an advanced oxidation process (AOP) that utilizes catalysts to enhance the oxidation power of ozone, primarily through the generation of highly reactive hydroxyl radicals (•OH). fishersci.caiiab.memade-in-china.com this compound has been widely investigated as an effective and low-cost catalyst in these systems for the degradation of recalcitrant organic pollutants in water. iiab.mewikipedia.org
The primary mechanism of this compound-catalyzed ozonation involves the interaction between ozone molecules and the hydroxyl groups present on the surface of the this compound. iiab.mewikipedia.org This interaction facilitates the decomposition of ozone into hydroxyl radicals, which are powerful, non-selective oxidizing agents. fishersci.cawikipedia.org
The process can be summarized in the following steps:
Adsorption and Initiation : Ozone molecules are adsorbed onto the surface of the this compound. The surface hydroxyl groups (≡FeOH) are crucial for this step. iiab.me The pH of the solution plays a significant role, as a higher pH leads to deprotonated surface hydroxyl groups (≡FeO⁻), which have a strong affinity for ozone. iiab.me
Chain Reaction Initiation : The interaction between the deprotonated surface hydroxyl groups and ozone initiates a chain reaction. iiab.me
Radical Formation : This reaction leads to the formation of radical species, most notably the highly reactive hydroxyl radical (•OH). wikipedia.orgwikipedia.org The presence of radical scavengers, such as tert-Butanol, has been shown to inhibit the degradation of pollutants, confirming that the reaction proceeds via a hydroxyl radical-mediated pathway. wikipedia.orgamericanelements.com
Studies have shown that catalysts like this compound (FeOOH) significantly accelerate the decomposition rate of ozone. wikipedia.org For instance, the pseudo-first-order rate of ozone decomposition was observed to increase substantially in the presence of FeOOH/GAC (Granular Activated Carbon) catalysts. wikipedia.org
The enhanced generation of hydroxyl radicals in the presence of this compound leads to the efficient degradation of a wide range of trace organic pollutants that are often resistant to direct ozonation alone. made-in-china.comwikipedia.org The effectiveness of this process has been demonstrated for various compounds, including nitrobenzene, phenols, and reactive dyes. iiab.mewikipedia.orgamericanelements.com
Research has shown that silicon-modified this compound (Si-FeOOH) can further improve the physical and chemical properties of the catalyst, leading to higher degradation efficiency for pollutants like nitrobenzene. wikipedia.orgthegoodscentscompany.com The modification increases the surface area and stability of the catalyst. wikipedia.org Similarly, iron-doped water treatment sludge has been successfully used as a catalyst for phenol degradation, with the presence of iron facilitating ozone decomposition. iiab.me
Interactive Data Table: Degradation of Organic Pollutants by this compound Catalytic Ozonation
| Pollutant | Catalyst | Conditions | Removal Efficiency (%) | Reference |
| Nitrobenzene | Si-FeOOH | pH 7, 20 min | 81.2 | wikipedia.orgthegoodscentscompany.com |
| Nitrobenzene | FeOOH | pH 7, 20 min | 75.0 | wikipedia.org |
| Phenol | 1% Fe/WTS | pH 11, 60 min | 64.3 | iiab.me |
| Phenol | 2% Fe/WTS | pH 11, 120 min | 99.16 | iiab.me |
| Reactive Red X-3B | Mn-Fe-ceramic | - | Significantly improved vs. non-catalytic | americanelements.com |
| Arsenic | Fe-AC | 30 min | 98.6 | thegoodscentscompany.com |
Note: WTS = Water Treatment Sludge; Fe-AC = Iron-coated Activated Carbon. Conditions and efficiencies vary based on specific experimental setups.
Enzymatic and Biocatalytic Roles
This compound is not only a catalyst in engineered systems but also plays a vital role as an intermediate in natural biological and enzymatic processes, particularly those involving iron-dependent enzymes and microbial activity.
In the realm of enzymology, this compound intermediates are crucial in the catalytic cycles of certain non-heme iron-dependent dioxygenases. fishersci.cafishersci.ca A notable example is the hydroxyethylphosphonate dioxygenase (HEPD), an enzyme that cleaves a C-C bond. fishersci.cafishersci.ca
The catalytic mechanism of HEPD involves the following key steps:
The reaction begins with a ferric superoxide (B77818) (Fe(III)-OO•⁻) intermediate abstracting a hydrogen atom from the substrate, 2-hydroxyethylphosphonate. fishersci.cafishersci.ca
This leads to the formation of a ferrous-hydroperoxo (Fe(II)-OOH) intermediate. fishersci.cafishersci.ca
Following a hydroperoxylation pathway, the O-O bond is cleaved, yielding a complex composed of This compound and a gem-diol radical. fishersci.cafishersci.ca
Subsequent C-C bond cleavage results in the formation of formic acid and a radical species. fishersci.cafishersci.ca
This radical then reacts with the this compound intermediate to form the final product, hydroxymethylphosphonate, and resets the enzyme. fishersci.cafishersci.cawikipedia.org
Significantly, this reaction pathway utilizes ferric superoxide and this compound intermediates, thereby avoiding the formation of high-valent ferryl species often seen in other oxygenases. fishersci.cafishersci.cafishersci.at The ferric-hydroxide species can exchange with the solvent, which accounts for the incorporation of oxygen from water into the final product. wikipedia.org
This compound is a central compound in microbial iron cycling and biomineralization. fishersci.caiarc.fr Microorganisms can influence the formation of this compound through both passive and active processes. fishersci.ca
Passively, bacterial surfaces provide nucleation sites for the abiotic precipitation of this compound from ferrous iron in oxygenated environments. fishersci.ca Actively, some bacteria metabolically alter local pH and redox conditions, which promotes the formation of this compound. fishersci.ca For example, phototrophic iron-oxidizing bacteria and nitrate-reducing bacteria can oxidize Fe(II) under anoxic conditions, leading to the precipitation of iron minerals. fishersci.befishersci.co.uk
This compound often acts as a precursor to more stable iron oxide minerals like goethite (α-FeOOH) and magnetite (Fe₃O₄). iarc.frsigmaaldrich.com During microbially mediated reduction of ferrihydrite (a form of hydrous ferric oxyhydroxide), the formation of secondary minerals like goethite and magnetite is observed. sigmaaldrich.com Goethite tends to form in areas with low dissolved Fe(II), while magnetite formation is favored where Fe(II) concentrations are higher. sigmaaldrich.com This transformation is a key part of the biogeochemical iron cycle and has significant implications for the mobility and bioavailability of trace elements in the environment. sigmaaldrich.com In magnetotactic bacteria, magnetite is formed from a phosphate-rich this compound precursor through nanometric ferric (oxyhydr)oxide intermediates. fishersci.co.uk
Biogeochemical Cycling of Ferric Hydroxide
Iron Redox Transformations in Environmental Systems
The redox transformation of iron between Fe(II) and Fe(III) is a cornerstone of biogeochemical activity in many ecosystems. Ferric hydroxide (B78521) is a common form of Fe(III) and its formation and dissolution are central to these processes.
Microbial Reduction of Ferric Hydroxide
Under anaerobic conditions, certain microorganisms can use ferric iron as a terminal electron acceptor for respiration, a process known as dissimilatory iron reduction. In this process, insoluble this compound is reduced to soluble ferrous iron (Fe(II)). This microbial activity is a crucial component of the iron cycle and influences the geochemistry of anaerobic environments such as sediments, wetlands, and groundwater. wikipedia.orgwikipedia.org
A diverse range of bacteria and archaea are capable of dissimilatory iron reduction. Prominent examples include species from the genera Geobacter and Shewanella. These microorganisms can oxidize organic compounds or hydrogen while transferring electrons to ferric iron, thereby gaining energy for their metabolic activities. wikipedia.orglibretexts.org The efficiency of this process can be influenced by the crystallinity of the this compound, with amorphous forms being more readily reduced than more crystalline structures.
The mechanism of electron transfer to solid-phase this compound can occur through direct contact between the microbial cell and the mineral surface or via electron shuttles. These shuttles are organic molecules that can be reduced by the microorganism and subsequently oxidize, abiotically reducing ferric iron at a distance from the cell.
| Bacterial Genus | Typical Environment | Electron Donors | Mechanism of Electron Transfer |
|---|---|---|---|
| Geobacter | Anaerobic sediments and subsurface environments | Acetate, Hydrogen | Direct contact, conductive pili ("nanowires") |
| Shewanella | Aquatic sediments and stratified water columns | Lactate, Pyruvate, Hydrogen | Direct contact, electron shuttles (e.g., flavins) |
Microbial Oxidation of Ferrous Iron to this compound
In the presence of oxygen or other oxidizing agents, soluble ferrous iron can be oxidized to ferric iron, which then readily hydrolyzes to form insoluble this compound. While this process can occur abiotically, it is often significantly accelerated by iron-oxidizing microorganisms. These microbes gain energy from the oxidation of Fe(II).
There are two main groups of aerobic iron-oxidizing bacteria, distinguished by the pH of their environments:
Acidophilic Iron Oxidizers: At low pH (acidic conditions), ferrous iron is relatively stable in the presence of oxygen. Acidophilic bacteria, such as Acidithiobacillus ferrooxidans and Leptospirillum ferrooxidans, thrive in these environments, such as acid mine drainage, and play a major role in the oxidation of ferrous iron. libretexts.org
Neutrophilic Iron Oxidizers: At circumneutral pH, the abiotic oxidation of ferrous iron is rapid. However, microaerophilic bacteria, such as Gallionella ferruginea and Leptothrix ochracea, are adapted to environments with low oxygen concentrations where they can outcompete the abiotic oxidation process. libretexts.orgresearchgate.net These bacteria are often found at oxic-anoxic interfaces in groundwater, sediments, and wetlands, where they contribute to the formation of this compound precipitates. libretexts.orgresearchgate.net Gallionella ferruginea is known for producing characteristic twisted stalks of this compound, while Leptothrix ochracea forms sheaths of the same material. researchgate.netresearchgate.net
Anaerobic oxidation of ferrous iron is also possible, where microorganisms use alternative electron acceptors such as nitrate (B79036). asm.org
| Bacterial Genus/Species | pH Range | Oxygen Requirement | Typical Habitat |
|---|---|---|---|
| Acidithiobacillus ferrooxidans | Acidic (<3) | Aerobic | Acid mine drainage |
| Leptospirillum ferrooxidans | Acidic (<3) | Aerobic | Acid mine drainage |
| Gallionella ferruginea | Circumneutral | Microaerophilic | Groundwater seeps, oxic-anoxic interfaces |
| Leptothrix ochracea | Circumneutral | Microaerophilic | Wetlands, iron-rich streams |
Coupled Biogeochemical Cycles (Carbon, Nitrogen, Sulfur)
The microbial redox cycling of iron is intrinsically linked to the biogeochemical cycles of other major elements, including carbon, nitrogen, and sulfur. This coupling occurs because ferric iron can serve as an electron acceptor for the oxidation of various compounds. wikipedia.orgresearchgate.net
Carbon Cycle: Dissimilatory reduction of this compound is a significant pathway for the anaerobic mineralization of organic matter. researchgate.net In this process, organic carbon is oxidized to carbon dioxide, with ferric iron acting as the electron acceptor. This links the iron and carbon cycles and is a crucial process in the remineralization of organic matter in anoxic sediments and wetlands. researchgate.net
Nitrogen Cycle: The iron cycle interacts with the nitrogen cycle in several ways. Under anoxic conditions, ferrous iron can be oxidized by nitrate, a process known as nitrate-dependent ferrous iron oxidation, which can be mediated by denitrifying bacteria. asm.org This links the oxidation of iron to the reduction of nitrate, a key step in the nitrogen cycle. Furthermore, this compound can promote nitrite-coupled anaerobic oxidation of methane, linking the iron, carbon, and nitrogen cycles. nih.gov
Sulfur Cycle: The iron and sulfur cycles are also closely intertwined. In anoxic environments, sulfate-reducing bacteria can produce sulfide (B99878), which can abiotically reduce ferric iron to ferrous iron, forming iron sulfides. Conversely, some sulfide-oxidizing bacteria can use ferrous iron as an electron donor. wikipedia.org
Role in Nutrient and Contaminant Mobility
The formation and transformation of this compound have significant implications for the mobility and bioavailability of various nutrients and contaminants in the environment. The large surface area and reactivity of freshly precipitated this compound make it an effective scavenger of numerous dissolved substances.
Influence on Arsenic Partitioning and Mobility in Groundwater
This compound plays a critical role in controlling the fate and transport of arsenic in groundwater systems. Both arsenite (As(III)) and arsenate (As(V)), the two primary inorganic forms of arsenic in groundwater, strongly adsorb to the surface of this compound. nih.govacs.org This adsorption is a major natural attenuation mechanism for arsenic contamination. nih.gov
The adsorption process involves the formation of inner-sphere complexes, where the arsenic species bind directly to the iron atoms on the this compound surface. nih.gov The effectiveness of arsenic removal by this compound is influenced by pH and the presence of competing ions. Generally, arsenate adsorption is more favorable at lower pH, while arsenite adsorption is less pH-dependent.
The reductive dissolution of arsenic-bearing this compound by iron-reducing bacteria can lead to the release of adsorbed arsenic back into the groundwater, thereby increasing its mobility and potential toxicity. Therefore, the biogeochemical cycling of iron is a key factor controlling arsenic concentrations in many aquifers.
| Arsenic Species | Predominant Form in Groundwater | Adsorption Mechanism | Factors Affecting Adsorption |
|---|---|---|---|
| Arsenate (As(V)) | Oxic conditions | Inner-sphere complexation | pH (more favorable at lower pH), competing anions (e.g., phosphate) |
| Arsenite (As(III)) | Anoxic conditions | Inner-sphere complexation | Less pH-dependent than As(V) |
Impact on Organic Carbon Turnover in Wetlands
In wetland ecosystems, the cycling of iron is closely coupled with the turnover of organic carbon. researchgate.net Ferric (hydr)oxides, including this compound, can stabilize organic carbon by binding with it, thereby protecting it from microbial degradation. jove.com This interaction is an important mechanism for carbon sequestration in wetland soils. jove.com
Formation and Cycling of Iron Plaques in Aquatic Environments
Iron plaques are coatings of iron (oxy)hydroxides that form on the surfaces of aquatic plant roots. This phenomenon is a result of the plants' adaptation to anaerobic soil conditions. Aquatic plants transport oxygen from their shoots to their roots, and some of this oxygen is released into the rhizosphere, a process known as radial oxygen loss (ROL). In the generally anoxic and reducing environment of waterlogged soils, soluble ferrous iron (Fe²⁺) is abundant. The oxygen released by the roots oxidizes this Fe²⁺ to insoluble ferric iron (Fe³⁺), which then precipitates on the root surfaces as this compound and other iron oxyhydroxides, forming the characteristic reddish-brown iron plaque. uken.krakow.plnih.gov
The formation and extent of iron plaque are influenced by several factors, including the plant species, the concentration of Fe²⁺ in the soil solution, and the soil's pH. uken.krakow.pl Different plant species exhibit varying rates of ROL, which directly affects the amount of iron plaque formed. nih.gov Higher concentrations of Fe²⁺ in the surrounding water or soil lead to more extensive plaque formation. researchgate.net Soil pH can also play a role; for instance, increasing pH has been observed to correlate with higher levels of iron oxide plaque on rice roots. uken.krakow.pl
A study investigating iron plaque formation on fifteen wetland plant species induced by the addition of 200 mg L⁻¹ Fe²⁺ demonstrated a significant variation in the amount of plaque formed among species. The amount of iron plaque ranged from 2.38 to 8.67 mg g⁻¹ of root dry weight after a 4-day treatment and increased to a range of 4.56 to 15.71 mg g⁻¹ after an 8-day treatment. A strong positive correlation was observed between the root surface area and the amount of iron plaque formed. researchgate.net
Iron Plaque Formation on Various Wetland Plant Species
| Plant Species | Iron Plaque (mg g⁻¹ root) - 4 days | Iron Plaque (mg g⁻¹ root) - 8 days |
|---|---|---|
| Canna generalis | 8.67 | 15.71 |
| Typha latifolia | 7.54 | 14.23 |
| Thalia dealbata | 7.21 | 13.89 |
| Other species (range) | 2.38 - 6.98 | 4.56 - 12.54 |
Data showing the amount of iron plaque formed on the roots of different wetland plant species after 4 and 8 days of exposure to 200 mg L⁻¹ Fe²⁺. researchgate.net
Iron plaques play a significant role in the biogeochemical cycling of various elements in aquatic environments. They can act as a barrier, limiting the uptake of potentially toxic metals by the plant. nih.gov Conversely, they can also serve as a reservoir for nutrients, adsorbing and concentrating elements like phosphorus, which can then be available to the plant. researchgate.net The cycling of iron within these plaques is dynamic, with the potential for both precipitation and dissolution depending on the prevailing redox conditions in the rhizosphere. wardecosystemsresearch.org
Formation of Iron-Bearing Minerals
Precipitation and Transformation of this compound to Oxyhydroxides and Oxides
The formation of stable iron minerals in the environment often begins with the precipitation of amorphous this compound. This initial solid phase is typically a poorly crystalline material, often referred to as ferrihydrite. Ferrihydrite is thermodynamically unstable and, over time, undergoes transformation into more crystalline and stable iron oxyhydroxides and oxides, such as goethite (α-FeOOH) and lepidocrocite (γ-FeOOH). researchgate.netacs.org This transformation process is a key aspect of iron biogeochemical cycling, influencing the long-term fate and bioavailability of iron and associated elements.
The rate and pathway of this transformation are heavily influenced by environmental conditions, most notably pH. acs.org At alkaline pH, the transformation of ferrihydrite to goethite is significantly accelerated. nih.gov For instance, the half-life of 2-line ferrihydrite decreases dramatically from several months at a pH of 2.0 to just under 5 hours at a pH of 14.0. nih.govethz.ch This transformation generally proceeds through a dissolution-reprecipitation mechanism, where the amorphous ferrihydrite dissolves and the more stable crystalline phase precipitates from solution. nih.gov
The presence of ferrous iron (Fe²⁺) can also significantly influence the transformation process. Fe²⁺ can catalyze the transformation of ferrihydrite, often leading to the formation of different mineral products than would form in its absence. researchgate.net For example, at lower pH and temperature, the presence of Fe²⁺ favors the formation of lepidocrocite, while higher pH and temperature in the presence of Fe²⁺ can favor the formation of goethite and hematite (B75146). researchgate.net
Effect of pH on the Transformation Rate of 2-Line Ferrihydrite
| pH | Half-life (t₁/₂) | First-order rate constant (k) in h⁻¹ |
|---|---|---|
| 2.0 | Several months | 8.1 x 10⁻⁵ |
| 7.0 | - | 2.5 x 10⁻⁴ |
| 10.0 | ~15 days | - |
| 14.0 | < 5 hours | - |
This table illustrates the significant impact of pH on the transformation rate of 2-line ferrihydrite to more stable iron oxides like goethite. The half-life decreases and the rate constant increases with increasing pH. acs.orgnih.gov
Role of Siderophores and Extracellular Polymeric Substances in Iron Biogeochemistry
Microorganisms have evolved sophisticated strategies to acquire iron from sparingly soluble this compound minerals. One of the primary mechanisms involves the production and secretion of siderophores, which are small, high-affinity iron-chelating organic molecules. wikipedia.org Siderophores effectively dissolve this compound by forming stable, soluble complexes with Fe³⁺, thereby mobilizing iron and making it available for microbial uptake. geologyscience.ru
The dissolution of ferric hydroxides by siderophores can occur through two main mechanisms: nonreductive and reductive dissolution. geologyscience.ru In nonreductive dissolution, the siderophore binds to the Fe³⁺ at the mineral surface and the entire Fe³⁺-siderophore complex is released into the solution. Reductive dissolution involves the reduction of Fe³⁺ to Fe²⁺ at the mineral surface, followed by the chelation of Fe²⁺ by the siderophore or its release as a free ion. Siderophores are particularly effective at scavenging iron from the environment due to their extremely high affinity for ferric iron. geologyscience.ru
Extracellular polymeric substances (EPS) are another crucial component of microbial iron cycling. EPS are a complex mixture of high-molecular-weight organic compounds, including polysaccharides, proteins, and nucleic acids, that are secreted by microorganisms and form a matrix around their cells. This EPS matrix can significantly influence the precipitation and transformation of this compound.
EPS can interact with iron in several ways. The functional groups within the EPS matrix, such as carboxyl and hydroxyl groups, can bind with dissolved iron, acting as nucleation sites for the precipitation of this compound. researchgate.net This can lead to the formation of iron mineral-EPS aggregates. Furthermore, EPS can affect the transformation of amorphous this compound into more crystalline forms. Depending on the conditions, EPS can either inhibit or promote this transformation. For example, under low sulfide conditions, EPS has been shown to retard the transformation of ferrihydrite to magnetite, while under high sulfide conditions, it can promote the formation of mackinawite. nih.govnih.gov The presence of EPS can also alter the surface properties of ferrihydrite, affecting its reactivity and interaction with other substances in the environment. nih.gov
Environmental Applications of Ferric Hydroxide Research
Water and Wastewater Treatment Technologies
Ferric hydroxide (B78521), particularly in its granular form (GFH), is extensively used for the purification of drinking water, industrial wastewater, and municipal effluents. pacificwater.com.auvjst.vn Its effectiveness stems from its ability to bind with various pollutants through mechanisms like adsorption, co-precipitation, and ion exchange. researchgate.net
Granular ferric hydroxide (GFH) is a well-established adsorbent for lowering the concentration of heavy metals in water. pacificwater.com.auresearchgate.net Iron-based materials are among the most studied for this purpose due to their abundance and efficiency. vjst.vn The process often involves adsorption onto the surface of this compound, co-precipitation, or ion exchange. researchgate.net
Arsenic (As): this compound is highly effective for the removal of both arsenate (As(V)) and arsenite (As(III)) from drinking water. researchgate.netxylem.com Adsorption onto GFH is considered an economic and effective method. researchgate.net Studies have shown that GFH can reduce arsenic levels from 100 µg/L to below 5 µg/L at a pH of 7.6. researchgate.netajol.info The adsorption capacity of GFH for arsenic is noted to be 5 to 10 times higher than that of activated alumina. unu.edu The process works well in the pH range of 5.5 to 9. unu.edu The primary removal mechanism is the surface complexation of arsenic onto the this compound. osti.gov
Copper (Cu): this compound demonstrates a significant capacity to remove dissolved copper from water, often through co-precipitation or adsorption. iwaponline.comgoogle.comkiche.or.kr In one study, this compound's ability to remove copper showed excellent agreement with both Freundlich and Langmuir adsorption isotherm models. iwaponline.com Another process involving co-precipitation of copper with ferric chloride, followed by alkalization and filtration, achieved over 99.5% removal of copper from synthetic wastewater. kiche.or.kr The high removal ability is attributed to the strong bonds formed between Cu(II) and the iron (hydr)oxides on the adsorbent's surface. nih.gov
Chromium (Cr): Granular this compound is a promising adsorbent for the removal of hexavalent chromium (Cr(VI)), a toxic and carcinogenic form of the element. bioline.org.brutoronto.ca Research has found that GFH has a high adsorption capacity for Cr(VI) at a neutral pH. bioline.org.brutoronto.ca One study determined a maximum adsorption capacity of 0.788 mg of Cr(VI) per gram of GFH with a 90-minute contact time. bioline.org.brutoronto.caresearchgate.net The process is considered a safe and convenient solution for chromium-polluted water resources. bioline.org.brutoronto.ca While effective, the adsorption of chromate (B82759) can be inhibited by competing anions like bicarbonate, sulfate (B86663), silicate, and phosphate (B84403). nih.gov
Table 1: Research Findings on Heavy Metal Removal by this compound
| Metal | Form | Adsorbent | Key Findings | Reference |
|---|---|---|---|---|
| Arsenic | As(III), As(V) | Granular this compound (GFH) | Reduced arsenic from 100 µg/L to <5 µg/L at pH 7.6. | researchgate.netajol.info |
| Arsenic | As(V) | Micro-sized this compound (OF-U) | Showed a 23% increase in maximum adsorption capacity compared to GFH. | mdpi.com |
| Chromium | Cr(VI) | Granular this compound (GFH) | Maximum adsorption capacity of 0.788 mg/g at neutral pH. | bioline.org.brutoronto.ca |
| Chromium | Cr(VI) | Micro-sized this compound (μGFH) | Adsorption capacity at pH 7 was 5.8 mg/g in deionized water. | nih.gov |
| Copper | Cu(II) | This compound | Removal follows Freundlich (R²=0.98) and Langmuir (R²=0.99) isotherms. | iwaponline.com |
| Copper | Cu(II) | Ferric Chloride (forms Fe(OH)₃) | Co-precipitation process removed >99.5% of copper from wastewater. | kiche.or.kr |
This compound is recognized for its high capacity to adsorb phosphate, making it a valuable tool in combating eutrophication in water bodies. researchgate.net The adsorption is strongly pH-dependent. researchgate.net
Phosphate (PO₄³⁻): Granular this compound can achieve high phosphate adsorption capacities, with one study reporting a maximum of 74.07 mg/g for powdered FHO and 56.18 mg/g for a granulated form at neutral pH. researchgate.net In column studies treating secondary wastewater effluents, granular FHO achieved an average phosphate removal of over 90%. researchgate.net The presence of other anions can influence performance; for instance, calcium can enhance phosphate adsorption, while sulfate may have a competitive effect. nih.govresearchgate.netiwaponline.com Unlike some other adsorbents, this compound's phosphate removal capability is not significantly affected by chloride or sulfate at typical concentrations found in discharged water. iwaponline.com
Other Anions: Besides phosphate, this compound-based adsorbents are effective in removing other anions like silicates. pacificwater.com.au However, anions such as sulfate, nitrate (B79036), and chloride can compete with target anions for adsorption sites, although the effect is often minimal for some ions. vjst.vnresearchgate.net For instance, studies on arsenate removal showed that high concentrations of sulfate, nitrate, and chloride reduced the maximum adsorption capacity by less than 5%. vjst.vn In contrast, bicarbonate has been identified as a major inhibitor for chromate adsorption. nih.gov this compound has also been studied for the removal of fluoride (B91410) from water, a process that involves a complex mechanism of surface adsorption and ion exchange. researchgate.net
Table 2: Research Findings on Phosphate Removal by this compound
| Adsorbent | Conditions | Max Adsorption Capacity | Key Findings | Reference |
|---|---|---|---|---|
| Powdered this compound | pH 7.0 ± 0.2 | 74.07 mg/g | Higher capacity than other reported adsorbents under neutral conditions. | researchgate.net |
| Granular this compound | pH 7.0 ± 0.2 | 56.18 mg/g | Effective for phosphate removal from secondary wastewater effluents (>90% removal). | researchgate.net |
| Granular this compound | pH 6 | 24 mg/g | Presence of calcium improves phosphate adsorption. | researchgate.net |
This compound serves as both a sorbent and a catalyst in the treatment of organic contaminants, particularly reactive dyes from textile wastewater. nih.gov In a process analogous to the Fenton reaction, granulated this compound (β-FeOOH) can activate hydrogen peroxide to form hydroxyl radicals, which then oxidize the adsorbed dyes. nih.gov This catalytic oxidation allows for the regeneration and reuse of the adsorbent. nih.gov The process is effective over a pH range of 4 to 8 and does not produce sludge. nih.gov
In comparative studies, nascent-state this compound (NSFH) has been used to remove various synthetic dyes, although its efficiency, which relies solely on adsorption, was found to be lower than that of nascent-state manganese dioxide (NSMD), which acts through both adsorption and oxidation. rsc.org The removal of some organic pollutants by nanoscale zero-valent iron is also linked to the formation of an iron oxide/hydroxide layer on the nanoparticle surface, which facilitates adsorption and degradation. nih.gov
This compound is a fundamental component of the coagulation-flocculation process used in water treatment to remove turbidity, suspended solids, and colloidal particles. malvernpanalytical.comwaterandwastewater.comresearchgate.net When coagulants like ferric chloride are added to water, they hydrolyze to form insoluble this compound precipitates. malvernpanalytical.comwaterandwastewater.com These precipitates act as a sweep-floc mechanism.
The positively charged this compound helps to neutralize the negative surface charges of colloidal particles, destabilizing them and allowing them to aggregate into larger, heavier flocs. waterandwastewater.com Gentle mixing then promotes the growth of these flocs, which can be subsequently removed from the water through sedimentation and/or filtration. waterandwastewater.comresearchgate.net This process is effective for removing general impurities and is a standard step in conventional water treatment plants. eolss.net For instance, the oxidation of soluble ferrous iron to insoluble this compound is a key step in removing iron from groundwater. dwi.gov.uk
Soil and Sediment Remediation
This compound plays a crucial role in the in-situ remediation of contaminated soils and sediments. Its application is primarily focused on immobilizing contaminants, thereby reducing their mobility and bioavailability.
The in-situ chemical fixation of contaminants like arsenic in soil can be achieved by applying iron-containing compounds such as ferrous sulfate. osti.govgoogle.com When introduced into the soil, the iron precipitates as amorphous this compound, which forms coatings on the soil particles. osti.gov
These newly formed this compound surfaces have a strong affinity for contaminants like arsenic, which preferentially bind to them through surface complexation reactions. osti.govgoogle.com This process effectively sequesters the contaminants, making them less prone to leaching into groundwater. google.com This method has been shown to be effective for both saturated and unsaturated zone soils. google.com The use of waste this compound sludge from industrial processes is also being explored as a low-cost, sustainable material for permeable reactive barriers in soil remediation, where it can adsorb and precipitate contaminants like cadmium and sulfate. mdpi.com Similarly, materials containing Fe/Al hydroxides, such as drinking-water treatment residuals, have proven effective in increasing the arsenic sorption capacity of contaminated soils. nih.gov
Industrial Process Applications
The utility of this compound extends into various industrial processes, where its chemical properties are harnessed for the development of advanced materials and the optimization of chemical manufacturing. Research in these areas focuses on enhancing product characteristics and improving the efficiency and sustainability of production methods.
Advanced Pigment Development
This compound is a critical precursor in the synthesis of iron oxide pigments, which are valued for their wide range of colors, stability, and low toxicity. mdpi.com911metallurgist.com The development of advanced pigments from this compound hinges on the precise control of its synthesis and subsequent processing, which dictates the final pigment's color, particle size, and performance characteristics. ajol.info
Research has demonstrated that various synthesis methods can be employed to produce this compound with tailored properties for pigment production. These methods include precipitation, hydrolysis, sol-gel, and air oxidation. chemategroup.com The controlled precipitation of this compound is a common technique, achieved by adjusting the pH of a solution containing iron ions, often by adding an alkali like sodium hydroxide. tidjma.tn The rate of this addition and the final pH are critical factors that influence the particle size and morphology of the precipitated this compound. tidjma.tn
The Penniman-Zoph process is a notable industrial method that can be described as the controlled rusting of iron, where iron is reacted with a solution from which iron oxide is simultaneously precipitated. 911metallurgist.com Variations of this process can produce red, black, and brown pigments directly through careful control of reaction temperature and other conditions. 911metallurgist.com
The color of the final iron oxide pigment is intrinsically linked to the crystalline phase and particle size, which are determined during the synthesis and subsequent treatment of the this compound precursor.
Yellow Pigments: Hydrated ferric oxide (limonite) or synthetic goethite (α-FeOOH) is responsible for yellow to brown colors. 911metallurgist.com The synthesis of yellow iron oxide often involves precipitating ferrous hydroxide and then oxidizing it to this compound under specific conditions. nih.gov For instance, the air oxidation method involves precipitating ferrous ions with an alkali to form Fe(OH)₂ and then passing air through the mixture to oxidize it into FeOOH seed crystals. chemategroup.com These seed crystals are then grown in a solution containing ferrous sulfate to produce the final yellow pigment. 911metallurgist.comchemategroup.com
Red Pigments: Red pigments are typically composed of hematite (B75146) (α-Fe₂O₃). 911metallurgist.com These are often produced by the calcination (heating) of yellow this compound (goethite). 911metallurgist.commdpi.com The heating process drives off water of hydration, converting the goethite into hematite. 911metallurgist.com The temperature of calcination is a key variable, with higher temperatures generally producing darker shades of red. google.com
Brown and Black Pigments: Brown pigments can be made by blending red, yellow, and black iron oxides. 911metallurgist.com Black pigments are primarily magnetite (Fe₃O₄), which can be synthesized directly through precipitation under controlled conditions or by the reduction of red hematite. 911metallurgist.com
A significant area of research is the development of nano-sized iron oxide pigments, often referred to as transparent pigments. ajol.info By reducing the particle size to the nano-range (typically 2-10 nm), the pigments become transparent because the particles are too small to scatter visible light effectively. ajol.info This is achieved through careful control of the synthesis process to produce very small primary particles of this compound or iron oxide. ajol.info These transparent pigments are highly valued in applications such as automotive paints and wood finishes for their high color strength, UV absorption, and weather fastness. ajol.info
| Synthesis Method | Precursors | Key Control Parameters | Resulting Pigment Type |
| Precipitation/Air Oxidation | Ferrous sulfate, Alkali (e.g., Sodium Hydroxide) | pH, Temperature, Aeration Rate | Yellow (Goethite), Can be calcined to Red (Hematite) |
| Forced Hydrolysis | Ferric salts (e.g., Ferric Chloride, Ferric Nitrate) | Temperature, Reaction Time | Yellow (Akaganéite/Goethite), Red (Hematite) |
| Sol-Gel | Ferric salts, Surfactants | pH, Temperature | Ultrafine, uniform spherical powders (Hematite) |
| Calcination | Ferrous Sulfate or this compound | Temperature, Atmosphere | Red (Hematite) |
Table based on information from multiple sources. 911metallurgist.comchemategroup.com
Catalysis in Chemical Manufacturing
This compound and its dehydrated form, iron oxide, are recognized as versatile, cost-effective, and environmentally benign catalysts for a variety of industrial chemical manufacturing processes. catalysis.blog Their catalytic activity stems from iron's ability to exist in multiple oxidation states, which facilitates a range of redox reactions. catalysis.blog Heterogeneous iron-based catalysts are particularly advantageous as they are easily separated from reaction products, can be recycled, and exhibit high thermal and chemical stability. mdpi.com
The preparation method of the this compound catalyst significantly influences its performance. Techniques such as co-precipitation, mechanical ball milling, and hydrothermal synthesis are used to create catalysts with high surface area and specific structural properties. google.comacs.org For example, nano-α-FeOOH catalysts prepared by mechanical solid-phase ball milling have shown excellent catalytic activity. acs.org
This compound-derived catalysts are employed in several large-scale chemical manufacturing processes:
Ammonia (B1221849) Synthesis: The Haber-Bosch process, a cornerstone of the fertilizer industry, traditionally uses an iron-based catalyst. catalysis.blog Catalyst precursors can be made by co-precipitating this compound with other metal hydroxides, such as aluminum hydroxide, to create a robust and active catalyst upon reduction. google.com
Fischer-Tropsch Synthesis: This process converts syngas (a mixture of carbon monoxide and hydrogen) into liquid hydrocarbons, which serve as synthetic fuels and lubricants. Iron-based catalysts, often derived from iron oxides, are crucial for this polymerization reaction. catalysis.blog
Hydrogenation Reactions: Iron-based catalysts are effective in various hydrogenation reactions, which are fundamental in the production of fine chemicals and pharmaceuticals. mdpi.commdpi.com For instance, iron complexes can catalyze the hydrosilylation of alkenes, a key step in the production of siloxanes. chinesechemsoc.org They are also used in the co-hydrogenation of coal and residual oil to produce higher-quality liquid fuels. acs.org In one study, nano-α-FeOOH catalysts significantly improved the oil yield and conversion rate in this process compared to commercial Fe₂O₃. acs.org
Oxidation Reactions: In organic synthesis, iron-catalyzed oxidation reactions are vital for producing a wide array of chemicals. mdpi.com These catalysts can activate oxidants like hydrogen peroxide or molecular oxygen to selectively oxidize substrates such as alcohols and hydrocarbons. mdpi.com For example, iron-based catalysts facilitate the selective oxidation of benzyl (B1604629) alcohols to benzaldehydes with high efficiency. mdpi.com
Carbon-Carbon Bond Formation: Iron catalysts are increasingly used in cross-coupling reactions, a powerful method for constructing complex organic molecules. mdpi.comalfachemic.com These reactions are essential in the synthesis of pharmaceuticals and advanced materials. Iron's low cost makes it an attractive alternative to precious metal catalysts like palladium. alfachemic.com
Research continues to expand the role of this compound-based catalysts in developing more sustainable and efficient chemical processes, with a focus on C-H bond functionalization and asymmetric catalysis. mdpi.comchinesechemsoc.org
| Industrial Process | Reactants | Catalyst Type | Product(s) |
| Haber-Bosch Process | Nitrogen, Hydrogen | Iron-based (from this compound precursor) | Ammonia |
| Fischer-Tropsch Synthesis | Carbon Monoxide, Hydrogen | Iron-based (from Iron Oxides) | Liquid Hydrocarbons |
| Alkene Hydrosilylation | Alkenes, Silanes | Iron Complexes | Organosilanes (for Silicones) |
| Coal-Oil Co-hydrogenation | Coal, Residual Oil, Hydrogen | Nano-α-FeOOH | Liquid Fuels |
| Selective Oxidation | Alcohols, Oxidants (e.g., H₂O₂) | Iron Oxides | Aldehydes, Ketones |
| Cross-Coupling Reactions | Halogenated Hydrocarbons, Organometallic Reagents | Iron Complexes | Complex Organic Molecules |
Table compiled from multiple sources. catalysis.blogmdpi.comgoogle.comacs.orgchinesechemsoc.orgalfachemic.com
Theoretical and Computational Investigations of Ferric Hydroxide
Quantum Chemical Calculations
Quantum chemical calculations are employed to understand the electronic structure and bonding in molecules and materials, providing a fundamental basis for their reactivity.
Density Functional Theory (DFT) has become a important tool for studying the reaction mechanisms and electronic properties of ferric hydroxide (B78521) and related systems. frontiersin.orgnih.govnih.gov DFT calculations allow for the investigation of complex processes, such as the adsorption of substances onto ferric hydroxide surfaces and the catalytic cycles of iron-containing enzymes.
One key application of DFT is in elucidating reaction pathways. For instance, DFT has been used to study the reaction of arsenate with this compound clusters. nih.gov These calculations can determine the energies of reactants, transition states, and products, thereby revealing the activation barriers and reaction thermodynamics. Studies have shown that the physical adsorption of arsenate onto this compound has no activation barrier, while the subsequent formation of inner-sphere monodentate and bidentate complexes involves significant activation energies. nih.gov The Gibbs free energies of reaction are influenced by the net charge of the this compound complexes, which in turn is a function of pH. nih.gov
DFT is also instrumental in understanding the electronic structure of this compound. It can be used to analyze hydrated this compound clusters, revealing that ferric ions readily hydrolyze at higher pH levels to form stable structures like [Fe(OH)₃·(H₂O)₂]. dntb.gov.ua Furthermore, DFT has been applied to understand the electronic structure and formation of ferryloxo complexes, which are relevant to the Fenton reaction, a process with significance in bioinorganic chemistry and oxidation processes. nih.gov In studies of non-heme iron enzymes, DFT calculations, combined with spectroscopic data, have helped to understand how the protein environment influences the electronic structure of iron intermediates, directing reactivity towards processes like hydrogen-atom abstraction or aromatic electrophilic attack. pnas.org
The table below summarizes findings from a DFT study on arsenate adsorption on this compound clusters, illustrating the calculated Gibbs free energies for different reaction steps. nih.gov
| Adsorption Step | Reactants | Product | Gibbs Free Energy of Reaction (ΔG_r^0) (kJ/mol) | Gibbs Free Energy of Activation (ΔG_a^0) (kJ/mol) |
| Physical Adsorption | H₂AsO₄⁻ + Fe₂O₁₀H₁₅⁺ | Fe₂O₁₀H₁₅ - H₂AsO₄ | -21 | No barrier |
| Physical Adsorption | H₂AsO₄⁻ + Fe₂O₁₀H₁₄ | Fe₂O₁₀H₁₄ - H₂AsO₄⁻ | -20 | No barrier |
| Monodentate Formation | Physically Adsorbed Complex | Monodentate Complex | -23 to -38 | 62 to 73 |
| Bidentate Formation | Monodentate Complex | Bidentate Complex | -11 to -55 | 79 to 112 |
This table presents a selection of data to illustrate the application of DFT in determining reaction energetics for arsenate interaction with this compound models. nih.gov
Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, are used to study molecular interactions with high accuracy. These methods are particularly useful for investigating the geometry and energetics of surface complexes on iron oxides. researchgate.netpjoes.com
For example, ab initio calculations have been used to predict the geometries and relative energies of surface complexes formed during the adsorption of vanadate (B1173111) (V(V)) on goethite (α-FeOOH), a crystalline form of ferric oxyhydroxide. researchgate.net By modeling clusters such as Fe₂(OH)₂(H₂O)₆O₂VO₂(O,OH)₂, researchers can determine the most stable configurations of adsorbed species. These calculations have shown that a bidentate, corner-sharing complex is significantly more stable energetically than a hypothetical edge-sharing complex for vanadate on goethite. researchgate.netpjoes.com This type of detailed structural information, often corroborated with experimental data from techniques like EXAFS (Extended X-ray Absorption Fine Structure) spectroscopy, is crucial for developing accurate models of contaminant transport in the environment. nih.govresearchgate.net
Molecular Dynamics and Simulation
Molecular dynamics (MD) simulations provide a way to study the time evolution of molecular systems, offering insights into dynamic processes and interfacial phenomena.
Reactive force fields (ReaxFF) bridge the gap between quantum mechanical accuracy and the larger length and time scales accessible to classical molecular dynamics. electrochemsci.org ReaxFF uses a bond-order formalism, allowing for the formation and breaking of chemical bonds during a simulation, which is essential for modeling chemical reactions. electrochemsci.orgresearchgate.net
ReaxFF has been developed and parameterized for iron-oxyhydroxide systems to study their interactions with water and other molecules at the interface. researchgate.net These force fields are trained against extensive datasets from quantum chemistry calculations to accurately reproduce material properties and reaction energies. researchgate.netopenkim.org For this compound, ReaxFF simulations can model the complex processes occurring at the solid-water interface, such as the restructuring of surface layers and the reactions of water with the surface. researchgate.net This method is particularly powerful for investigating corrosion processes, the passivation of iron surfaces by forming hydroxide layers, and the interaction of nanoparticles with their environment. electrochemsci.orgresearchgate.netresearchgate.net The dynamic nature of ReaxFF allows for the observation of reaction pathways and mechanisms at an atomistic level over timescales of nanoseconds. researchgate.net
Surface Complexation and Thermodynamic Modeling
Surface complexation models (SCMs) are chemical models used to describe the adsorption of ions from an aqueous solution onto the surface of a mineral, such as this compound.
Surface complexation models treat the mineral surface as containing functional groups, such as hydroxyl groups (≡Fe–OH), which can react with ions in solution to form surface complexes. vtt.fi These models are essential for predicting how dissolved species, including contaminants and nutrients, will partition between the solid and aqueous phases in natural and engineered systems. vtt.fii2massociates.com
The development of an SCM involves defining the surface species, writing chemical reactions for their formation, and determining their thermodynamic stability constants from experimental data, typically potentiometric titrations and adsorption experiments. vtt.fii2massociates.com Several types of SCMs exist, including the diffuse layer model, the constant capacitance model, and the triple layer model, which differ in how they describe the electrical double layer at the mineral-water interface. vtt.fi
For this compound (often referred to as hydrous ferric oxide or HFO in this context), the Generalized Two-Layer Model developed by Dzombak and Morel is a widely used SCM. vtt.fiiaea.org This model uses a consistent set of thermodynamic data to describe the adsorption of a wide range of cations and anions on HFO. iaea.org SCMs have been successfully applied to predict the adsorption of various ions, including radium and uranium, onto this compound and other iron oxides like goethite. i2massociates.comnrc.gov These models are critical components of geochemical transport codes used in environmental risk assessment and for designing water treatment systems. i2massociates.comnrc.govmsu.ru
The table below provides an example of surface complexation reactions used in modeling.
| Surface Reaction Type | General Reaction | Example Reactant |
| Protonation/Deprotonation | ≡FeOH + H⁺ ⇌ ≡FeOH₂⁺ | H⁺ |
| Protonation/Deprotonation | ≡FeOH ⇌ ≡FeO⁻ + H⁺ | OH⁻ |
| Cation Adsorption | ≡FeOH + Mⁿ⁺ ⇌ ≡FeOM⁽ⁿ⁻¹⁾⁺ + H⁺ | Ra²⁺ |
| Anion Adsorption | ≡FeOH + H₂A ⇌ ≡FeA⁻ + H₂O + H⁺ | H₃AsO₄ |
This table illustrates the fundamental types of reactions considered in surface complexation models for this compound surfaces. vtt.fii2massociates.com
Prediction of Phase Stability and Transformation Using Thermodynamic Models
Thermodynamic models are fundamental in predicting the stability of various this compound phases and their transformation pathways. These models utilize Gibbs free energy calculations to determine the most stable phase under specific environmental conditions, such as temperature, pressure, and chemical composition of the surrounding aqueous phase. tidjma.tn
The transformation of amorphous this compound phases, like 2-line ferrihydrite, to more crystalline and thermodynamically stable forms, such as goethite and hematite (B75146), is a key area of investigation. nih.govacs.org Thermodynamic models predict that goethite is a stable iron hydroxide, and its formation at alkaline pH is often controlled by the dissolution kinetics of the initially formed amorphous 2-line ferrihydrite. acs.org The initial precipitation of amorphous 2-line ferrihydrite from dissolved Fe(III) can occur within seconds, while the complete conversion to the stable goethite phase can take months or even years. nih.govacs.org
A general partial equilibrium model, which combines thermodynamic data with kinetic rate equations, has been developed to predict the precipitation rate of amorphous 2-line ferrihydrite, its dissolution, and its subsequent transformation into crystalline goethite. nih.govnih.gov This model highlights that the transformation is rate-limited by the dissolution of the amorphous precursor. nih.gov The coordination environment of the dominant aqueous Fe(III) hydrolysis product, such as Fe(OH)₃(aq) at neutral pH or Fe(OH)₄⁻ at alkaline pH, significantly influences the precipitation kinetics. acs.org
Computational studies using ab initio thermodynamics have been employed to calculate the relative phase stabilities of iron oxyhydroxide minerals, including different models of ferrihydrite, goethite, and lepidocrocite, as a function of temperature and water partial pressure. osti.gov For instance, at standard conditions (T=298.15K and pH₂O=32 mbar), calculations can reproduce the known relative stability of hematite and goethite. osti.gov Such models can generate phase diagrams that delineate the stability domains for each mineral phase under varying conditions. osti.govmpg.de
The stability of this compound phases is also crucial in industrial and environmental contexts, such as the interaction between steel and cement. Thermodynamic modeling indicates that Fe(III)-bearing cement phases and iron hydroxides generally have low solubility, which increases with temperature. igdtp.eu In low pH cements, ferrihydrite can be a stable phase. igdtp.eu
Table 1: Factors Influencing this compound Phase Stability and Transformation
| Factor | Influence | Relevant Phases | Modeling Approach |
|---|---|---|---|
| pH | Controls the speciation of aqueous Fe(III) and the surface charge of mineral phases, affecting dissolution and precipitation rates. acs.org | Ferrihydrite, Goethite, Hematite | Partial Equilibrium Models, Geochemical Models. nih.govacs.org |
| Temperature | Affects reaction kinetics and the relative stability of different phases; higher temperatures can favor more crystalline forms. osti.govigdtp.eu | Goethite, Hematite | Ab Initio Thermodynamics, Phase Diagrams. osti.govmpg.de |
| Aqueous Species | The presence of complexing ligands and other ions can influence the solubility and transformation pathways of iron hydroxides. rilem.net | Ferrihydrite, Goethite | Geochemical Speciation Models. rilem.net |
| Particle Size | Surface energy contributions can alter the relative stability of nanoparticle phases compared to bulk materials. osti.gov | Ferrihydrite, Goethite | Wulff Representations, Surface Enthalpy Calculations. osti.gov |
Calculation of Reaction Energies and Activation Barriers
Computational quantum chemistry, particularly Density Functional Theory (DFT), is a powerful method for calculating the energies of reactions and the activation barriers that govern their kinetics. These calculations provide a molecular-level understanding of the mechanisms of adsorption, complexation, and transformation of this compound.
DFT studies have been instrumental in understanding the interaction of contaminants with this compound surfaces. For example, the adsorption of arsenate onto this compound has been shown to be a biphasic process, which can be explained by calculating reaction energies and activation barriers for different adsorption modes. nih.govnih.gov
Key findings from these computational studies include:
Physical Adsorption : The initial, rapid step of adsorption often involves physical adsorption (physisorption), where the adsorbate is held by weaker forces like hydrogen bonds. For arsenate, physical adsorption onto this compound proceeds with no activation barrier and has Gibbs free energies of reaction (ΔGᵣ⁰) ranging from -21 to -58 kJ/mol. nih.govnih.gov
Inner-Sphere Complexation : Following physisorption, slower chemical reactions can lead to the formation of more stable inner-sphere complexes, where direct chemical bonds are formed between the adsorbate and the this compound surface.
The conversion of physically adsorbed arsenate to a monodentate surface complex (binding through one oxygen atom) has Gibbs free energies of activation ranging from 62 to 73 kJ/mol and is an energetically favorable reaction (ΔGᵣ⁰ from -23 to -38 kJ/mol). nih.govnih.gov
The subsequent transformation from a monodentate to a bidentate, binuclear complex (bridging two iron atoms) involves higher activation barriers, from 79 to 112 kJ/mol, with ΔGᵣ⁰ values between -11 and -55 kJ/mol. nih.govnih.gov
Desorption : The release of strongly bound species also involves significant energy barriers. For the release of arsenate from an uncharged bidentate complex, the activation energy can be as high as 167 kJ/mol, explaining the slow desorption kinetics often observed experimentally. nih.govnih.gov
Similar computational approaches have been applied to study the interaction of other compounds, such as nitrilotris(methylenephosphonic acid) (NTMP), with this compound. These studies also reveal that physical adsorption has no activation barrier, while the formation of inner-sphere monodentate and bidentate complexes involves substantial activation energies, ranging from 36 to 53 kcal/mol. researchgate.netamericanelements.com
Table 2: Calculated Reaction and Activation Energies for Arsenate Adsorption on this compound
| Reaction Step | Gibbs Free Energy of Reaction (ΔGᵣ⁰) | Gibbs Free Energy of Activation (Eₐ) |
|---|---|---|
| Physical Adsorption | -21 to -58 kJ/mol nih.govnih.gov | No activation barrier nih.govnih.gov |
| Monodentate Complex Formation | -23 to -38 kJ/mol nih.govnih.gov | 62 to 73 kJ/mol nih.govnih.gov |
| Bidentate Complex Formation | -11 to -55 kJ/mol nih.govnih.gov | 79 to 112 kJ/mol nih.govnih.gov |
| Arsenate Desorption (from uncharged bidentate complex) | Not specified | Up to 167 kJ/mol nih.govnih.gov |
Geochemical Modeling for Environmental Fate and Transport
Geochemical models are essential for simulating the fate and transport of contaminants in the environment, where this compound often plays a critical role as a reactive mineral surface. These models integrate thermodynamic and kinetic data into a transport framework to predict how contaminants move through and react within soil and groundwater systems. researchgate.net
Reactive transport models (RTMs) are used to understand the spatial and temporal distribution of chemical reactions in complex environmental settings. researchgate.net For contaminants in mining environments, for instance, RTMs can predict the fate and transport of metals from tailings ponds. researchgate.net
The strong adsorption of contaminants like arsenic and uranium to this compound is a key process in their natural attenuation. nih.gov Geochemical models, such as PHREEQC, are used to simulate these interactions. imwa.info Surface complexation models (SCMs) are a critical component of these larger geochemical models, describing the adsorption of ions onto the charged surfaces of minerals like this compound. tidjma.tntidjma.tn These models account for the formation of different surface complexes and their dependence on pH and solution composition.
Modeling studies have shown that both physical and chemical heterogeneity in subsurface environments significantly control contaminant transport. mdpi.com For example, in modeling uranium transport, the spatial distribution of ferric hydroxides (chemical heterogeneity) has a pronounced impact, particularly when adsorption reactions are considered. mdpi.com Neglecting this heterogeneity can lead to an underestimation of contaminant concentrations, especially in low-permeability zones. mdpi.com
Furthermore, geochemical modeling helps to interpret field observations. For example, apparent supersaturation of hydrous ferric oxides in water samples has been attributed to the presence of colloids that pass through filters. imwa.info By carefully applying geochemical models and comparing calculated redox potentials with measured values, such artifacts can be identified and corrected, leading to a more accurate understanding of the system's chemistry. imwa.info These models are also used to test hypotheses about biogeochemical processes, such as the reduction of this compound coupled to the oxidation of organic matter or the reduction of sulfate (B86663). geoscienceworld.org
Table 3: Mentioned Compounds and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| This compound | 9991211 |
| Goethite | 175658 |
| Hematite | 518692 |
| Lepidocrocite | 159495 |
| Arsenate | 25377 |
| Nitrilotris(methylenephosphonic acid) | 8419 |
| Uranium | 23989 |
| Calcite | 516889 |
| Gypsum | 24525 |
Future Research Directions for Ferric Hydroxide
Development of Novel Synthesis Approaches
The synthesis of ferric hydroxide (B78521) is a mature field, yet the quest for more controlled, economical, and environmentally friendly methods continues to drive innovation. Future research is poised to move beyond traditional precipitation techniques to explore novel pathways that offer precise control over particle size, morphology, and crystallinity, which in turn dictate the material's performance in various applications.
One promising direction is the use of unconventional iron sources. For instance, research has demonstrated the potential of using iron-rich laterite, a type of rock, as a precursor for synthesizing ferric hydroxide nanoparticles. researchgate.net This approach not only provides an economical alternative to laboratory-grade iron salts but also introduces a sustainable method for utilizing natural resources. researchgate.net The process involves extracting ferric ions from the powdered rock using acids like HCl and HNO3, followed by hydrolysis to form this compound nanoparticles. researchgate.net
Another area of active research is the development of non-coprecipitation methods for creating fine ferromagnetic nanoparticles. tandfonline.com Traditional coprecipitation of ferrous and ferric hydroxides can be difficult to control precisely. tandfonline.com A novel sequential precipitation method, where ferrous and ferric hydroxides are formed separately, offers better control over the formation process, leading to nanoparticles with improved crystallinity and magnetic properties. tandfonline.com
Furthermore, biotemplating techniques are emerging as a novel strategy for creating unique this compound structures. For example, yeast cells have been successfully used as templates to synthesize hollow microspheres of cobalt hydroxide chloride, which can then be calcined to form Co3O4 hollow microspheres. researchgate.net This concept can be extended to this compound, potentially leading to new morphologies with tailored properties for specific applications.
The table below summarizes some novel synthesis approaches for iron-based hydroxides and oxides.
| Synthesis Method | Precursor(s) | Key Features | Resulting Material |
| Hydrolysis from Laterite Extract | Ferric ions extracted from laterite | Economical, uses natural resources | Spherical this compound nanoparticles (~50 nm) |
| Sequential Precipitation | Ferrous and ferric ion solutions | Precise control over formation, improved crystallinity | Fine ferromagnetic Fe3O4 nanoparticles |
| Biotemplating | Yeast cells, cobalt hydroxide chloride | Formation of hollow microspheres | Co3O4 hollow microspheres (concept adaptable for this compound) |
| Ultrasonic Assisted Sol-Gel | Fe3O4 nanocubes, PVP, TEOS, AgNO3 | Rapid, high temperature and pressure synthesis | Fe3O4/SiO2/Ag nanocubes |
Advanced In-Situ Characterization Techniques
Understanding the dynamic changes that this compound undergoes during chemical reactions is crucial for optimizing its performance. Advanced in-situ characterization techniques, which allow for real-time monitoring of materials under reaction conditions, are becoming indispensable tools for researchers. colab.wsresearchgate.net
Future research will increasingly rely on a suite of in-situ techniques to gain a comprehensive understanding of this compound's behavior. These techniques provide invaluable insights into reaction mechanisms, the identification of active sites, and the evolution of the catalyst's structure. colab.wsresearchgate.net
Key In-Situ Characterization Techniques for this compound Research:
In-situ X-ray Diffraction (XRD): This technique is vital for monitoring the real-time structural evolution of this compound catalysts. mdpi.comresearchgate.net It allows researchers to observe changes in crystallinity, phase transformations, and crystallite size as the reaction proceeds. researchgate.net For example, in-situ XRD has been used to observe the transformation of S-Co3O4 to crystalline Co(OH)2 under open-circuit potential. mdpi.com
In-situ/Operando Raman Spectroscopy: This powerful tool helps in identifying active species, reaction intermediates, and phase transitions during a reaction. researchgate.net It provides vibrational information that can elucidate the chemical changes occurring on the this compound surface.
In-situ Scanning Probe Microscopy (SPM): Techniques like Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM) can be used to study the morphology, surface potential, and adsorption processes on this compound at the nanoscale. mdpi.com For instance, in-situ electrochemical AFM has been used to directly observe the dynamic changes of single-layered Ni(OH)2 nanosheets during electrochemical measurements. acs.org
In-situ X-ray Absorption Spectroscopy (XAS): XAS provides information on the local atomic structure and electronic states of iron in this compound. This is crucial for understanding changes in oxidation state and coordination environment during catalytic processes. mdpi.com
Differential Electrochemical Mass Spectrometry (DEMS): DEMS combines electrochemical measurements with mass spectrometry to detect gaseous products in real-time. mdpi.com This is particularly useful for studying reactions where gases are evolved, providing insights into reaction pathways and efficiency. mdpi.com
By combining these advanced techniques, researchers can build a more complete picture of how this compound functions in complex chemical environments, paving the way for the rational design of more efficient and stable materials.
Elucidation of Complex Interfacial Reaction Mechanisms
The surface of this compound is a hub of chemical activity, and understanding the intricate reactions that occur at its interface with the surrounding environment is a key research frontier. Future studies will focus on unraveling these complex interfacial reaction mechanisms to better predict and control the behavior of this compound in applications ranging from catalysis to environmental remediation.
A significant area of investigation is the role of this compound in heterogeneous Fenton-like reactions, which are widely used for environmental applications. researchgate.netnih.gov Recent research has proposed that the dissolution of this compound, mediated by organic compounds, is a critical step in initiating the degradation of pollutants like phenol (B47542). researchgate.netnih.gov Density functional theory (DFT) and experimental studies are being employed to understand the coordination and reduction dissolution processes that lead to the generation of reactive oxygen species. researchgate.netnih.gov
Furthermore, the interaction of this compound with other minerals and substances in the environment is a complex process that requires detailed investigation. For example, the photooxidation of antimony (Sb(III)) in the presence of this compound involves electron transfer and the reduction of Fe(III) to Fe(II). researchgate.net The specific form of Fe(III) species, whether as colloids or ferrihydrite, influences the reaction pathway. researchgate.net
Advanced analytical techniques are crucial for probing these interfacial reactions. X-ray photoelectron spectroscopy (XPS) and Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) are used to identify the chemical states and distribution of species on the this compound surface. researchgate.net Theoretical calculations, such as DFT, are also becoming increasingly important for elucidating reaction mechanisms at the molecular level. iaea.org
Integration in Multifunctional Nanomaterials
The integration of this compound into multifunctional nanomaterials is a rapidly growing area of research, with the potential to create advanced materials for a wide range of biomedical and technological applications. nih.gov By combining the properties of this compound with other nanomaterials, researchers can develop novel systems with enhanced capabilities.
Iron oxide nanoparticles (IONPs), including this compound, are being explored for their use in cancer theranostics, where they can serve as both diagnostic imaging agents and therapeutic agents. mdpi.com Their magnetic properties make them suitable as contrast agents for Magnetic Resonance Imaging (MRI), while their catalytic activity can be harnessed for chemodynamic therapy (CDT). nih.govmdpi.com CDT utilizes the ability of iron ions to catalyze the decomposition of hydrogen peroxide within tumors, generating highly toxic reactive oxygen species that can kill cancer cells. nih.gov
Future research will focus on the design and synthesis of sophisticated core-shell and composite nanostructures. For instance, iron oxide nanoparticles can be coated with silica (B1680970) to prevent iron leaching and improve biocompatibility. thno.org These structures can then be further functionalized with other materials, such as luminescent upconversion nanoparticles or noble metals like gold and silver, to create multimodal imaging agents. thno.orgaip.org
The surface of these multifunctional nanomaterials can be engineered to introduce specific functionalities, such as tissue targeting and stimuli-responsiveness. mdpi.com This allows for the targeted delivery of therapeutic agents and controlled release at the desired site, minimizing side effects. mdpi.com
Examples of this compound in Multifunctional Nanomaterials:
| Nanomaterial Architecture | Components | Potential Applications |
| Core-Shell | Fe3O4 core, SiO2 shell | Drug delivery, enhanced biocompatibility thno.org |
| Hybrid Nanocomplexes | Iron oxide nanoparticles on graphene oxide | Biomedical applications thno.org |
| Core-Shell | Fe3O4 core, Ag shell | Multimodal imaging, enhanced luminescence aip.org |
| Hybrid Nanostructures | Upconversion nanoparticles, magnetic nanoparticles | Dual-functional molecular imaging, controlled drug delivery thno.org |
Understanding Long-Term Environmental Behavior and Fate
As the use of this compound in various applications expands, a thorough understanding of its long-term environmental behavior and fate becomes increasingly critical. Research in this area aims to predict how this compound and its associated contaminants will behave in natural systems over extended periods.
A key focus is the stability of this compound and the potential for the release of adsorbed contaminants. acs.org For example, in landfill environments, microbial activity can lead to the reduction of ferric iron (Fe(III)) to ferrous iron (Fe(II)), which can cause the dissolution of this compound and the mobilization of previously bound substances like arsenic. nih.gov Studies have shown that under anaerobic conditions, ferric iron reducing bacteria can facilitate this process. nih.gov
The interaction of this compound with natural organic matter, such as fulvic and humic acids, is another important area of investigation. iwaponline.com These interactions can influence the stability of this compound colloids and their transport in aquatic systems. iaea.org For instance, humic acid can form composite colloids with this compound, affecting the mobility of both the iron particles and any adsorbed contaminants. iaea.org
The pH of the environment plays a crucial role in the behavior of this compound. nih.gov Changes in pH can affect the surface charge of this compound particles, influencing their ability to adsorb or desorb contaminants. nih.gov For example, an increase in pH can decrease the positive surface charge of this compound, potentially leading to the desorption of negatively charged anions like arsenate. nih.gov
Long-term studies are needed to assess the transformation of this compound into more stable iron minerals, such as goethite and hematite (B75146). acs.org This transformation process, known as aging, can alter the reactivity and adsorptive capacity of the material over time. researchgate.net Understanding these aging processes is essential for predicting the long-term effectiveness of this compound in applications like groundwater remediation and for assessing its ultimate environmental fate. acs.orgresearchgate.net
Future research will likely involve a combination of laboratory experiments, field studies, and geochemical modeling to develop a comprehensive understanding of the long-term environmental implications of using this compound.
Q & A
Q. What are the standard methods for synthesizing ferric hydroxide in laboratory settings?
this compound is commonly synthesized via chemical precipitation. For example, adding ammonia (NH₃) to ferric salt solutions (e.g., FeCl₃) under controlled pH conditions yields colloidal this compound . Alternative methods include hydrolysis of Fe³⁺ salts at elevated temperatures. The choice of precursor and pH affects particle size and crystallinity, which can be characterized using XRD and SEM .
Q. How can this compound sols be stabilized for colloidal studies?
Stabilization requires optimizing electrolyte concentration and pH. Electrophoresis experiments show that lower ionic strength reduces agglomeration. For reproducible results, use dialysis to remove excess ions and maintain a pH range of 2–4 to enhance colloidal stability .
Q. What analytical techniques are used to confirm this compound purity and structure?
XRD identifies crystallographic phases (e.g., α-FeOOH vs. amorphous Fe(OH)₃), while SEM reveals morphology (e.g., spherical vs. aggregated particles). FTIR can confirm hydroxyl group bonding, and BET analysis quantifies surface area for adsorption studies .
Advanced Research Questions
Q. How can response surface methodology (RSM) optimize this compound synthesis for adsorption applications?
RSM with central composite design (CCD) allows simultaneous testing of variables like pH, temperature, and reagent concentrations. For example, in Malachite Green adsorption, optimizing contact time (180 min) and temperature (75°C) maximized adsorption capacity (175.44 mg/g) . Statistical validation (e.g., ANOVA) ensures model reliability.
Q. What experimental design strategies resolve contradictions in this compound reactivity data?
Factorial screening designs (e.g., 2⁵⁻² fractional factorial) identify significant variables (e.g., hydroxylamine concentration, solvent type) while confounded interactions are clarified via confirmatory designs (e.g., Box-Behnken). Iterative refinement minimizes noise from variables like temperature fluctuations or reagent impurities .
Q. How does the synthesis route (e.g., pyrometallurgical vs. colloidal) influence this compound’s adsorption mechanisms?
Pyrometallurgically reduced this compound nanoparticles (FeNPs) exhibit mixed Fe₃O₄/Fe₂O₃ phases, enhancing redox-driven adsorption. Colloidal systems rely on surface hydroxyl groups for electrostatic interactions. Comparative studies using Langmuir isotherms and thermodynamic analysis (ΔG, ΔS) reveal distinct mechanisms: chemisorption dominates in FeNPs, while physisorption is prevalent in colloids .
Q. What methodological precautions ensure reproducibility in this compound precipitation for quantitative analysis?
Control excess ammonia to avoid peptization. Boiling the solution after precipitation improves particle settling. Gravimetric analysis requires rigorous washing to remove chloride ions, verified via silver nitrate testing. Cross-validate results with spectrophotometric Fe³⁺ quantification (e.g., 1,10-phenanthroline method) .
Methodological Considerations
Q. How to address discrepancies in this compound’s isoelectric point (IEP) reported across studies?
Variations arise from differences in synthesis (e.g., aging time, ionic strength). Use zeta potential measurements under standardized conditions (e.g., 0.01 M NaCl). Replicate experiments with controlled dialysis durations to isolate electrolyte effects .
Q. What are the limitations of using this compound in wastewater treatment, and how can they be mitigated?
Limitations include pH sensitivity (optimal range: 6–8) and competing anions (e.g., phosphate). Pre-treatment with coagulants (e.g., alum) or hybrid adsorbents (e.g., Fe(OH)₃-modified biochar) improves contaminant selectivity. Pilot-scale studies with real wastewater validate lab findings under dynamic conditions .
Data Interpretation and Validation
Q. How to assess the validity of adsorption isotherm models for this compound systems?
Compare R² values and error metrics (e.g., ARE) between Langmuir and Freundlich models. Langmuir’s suitability for monolayer adsorption is confirmed if R² > 0.95 and experimental qₑ aligns with theoretical qₘ. For heterogeneous surfaces, use Dubinin-Radushkevich models to evaluate adsorption energy .
Q. What statistical tools are critical for analyzing factorial design outcomes in this compound experiments?
Use ANOVA to identify significant factors (p < 0.05) and Pareto charts to rank variable impacts. Leverage software (e.g., Design-Expert) for interaction plots and 3D response surfaces. Confirm robustness via lack-of-fit tests and center-point replication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
